molecular formula C11H16BNO3 B1274008 3-(Butylaminocarbonyl)phenylboronic acid CAS No. 397843-70-8

3-(Butylaminocarbonyl)phenylboronic acid

Cat. No.: B1274008
CAS No.: 397843-70-8
M. Wt: 221.06 g/mol
InChI Key: UMTGJEHDHSYNMS-UHFFFAOYSA-N
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Description

3-(Butylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTGJEHDHSYNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395133
Record name [3-(Butylcarbamoyl)phenyl]boronic acid
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

397843-70-8
Record name B-[3-[(Butylamino)carbonyl]phenyl]boronic acid
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Record name [3-(Butylcarbamoyl)phenyl]boronic acid
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Record name 3-(Butylaminocarbonyl)benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Butylaminocarbonyl)phenylboronic acid, also known as N-butyl-3-boronobenzamide. This compound is of interest in medicinal chemistry and drug development due to the presence of both a boronic acid moiety, a versatile functional group for cross-coupling reactions and a known pharmacophore, and a butylamide group, which can influence solubility and binding interactions. This guide details two primary synthetic strategies starting from the readily available 3-Carboxyphenylboronic acid.

Synthesis Overview

The synthesis of this compound is most directly achieved through the amidation of 3-Carboxyphenylboronic acid with n-butylamine. This transformation can be accomplished using standard peptide coupling reagents or through more "green" catalytic methods. This guide presents two detailed protocols:

  • Protocol 1: Synthesis via EDCI-Mediated Amide Coupling. This method employs 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), a widely used water-soluble carbodiimide, to activate the carboxylic acid for nucleophilic attack by the amine.

  • Protocol 2: Synthesis via Boric Acid-Catalyzed Amidation. This protocol utilizes boric acid as a mild and environmentally benign catalyst to facilitate the direct amidation of the carboxylic acid with the amine, typically under azeotropic reflux to remove water.

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols described below.

Table 1: Reactant and Reagent Quantities

CompoundProtocol 1 (EDCI-Mediated)Protocol 2 (Boric Acid-Catalyzed)Molar Mass ( g/mol )Moles (mmol)
3-Carboxyphenylboronic acid1.66 g1.66 g165.9510.0
n-Butylamine0.88 g (1.2 mL)1.10 g (1.5 mL)73.1412.0
EDCI2.30 g-191.7012.0
HOBt1.62 g-135.1312.0
Boric Acid-0.31 g61.835.0 (5 mol%)
Dichloromethane (DCM)50 mL---
Toluene-100 mL--

Table 2: Reaction Conditions and Expected Outcomes

ParameterProtocol 1 (EDCI-Mediated)Protocol 2 (Boric Acid-Catalyzed)
Solvent Dichloromethane (DCM)Toluene
Temperature Room TemperatureReflux (approx. 111 °C)
Reaction Time 12-18 hours12-24 hours
Work-up Aqueous wash and extractionFiltration and concentration
Purification Column chromatography or recrystallizationRecrystallization
Expected Yield 70-90%60-80%

Experimental Protocols

Protocol 1: Synthesis via EDCI-Mediated Amide Coupling

This protocol describes a reliable method for the synthesis of this compound using EDCI as a coupling agent.

Materials:

  • 3-Carboxyphenylboronic acid (1.66 g, 10.0 mmol)

  • n-Butylamine (0.88 g, 1.2 mL, 12.0 mmol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (2.30 g, 12.0 mmol)

  • Hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3-Carboxyphenylboronic acid (1.66 g, 10.0 mmol), HOBt (1.62 g, 12.0 mmol), and anhydrous DCM (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add n-butylamine (1.2 mL, 12.0 mmol) to the solution and stir for 5 minutes.

  • Add EDCI (2.30 g, 12.0 mmol) portion-wise to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Protocol 2: Synthesis via Boric Acid-Catalyzed Amidation

This protocol offers a more environmentally friendly approach using boric acid as a catalyst.[1]

Materials:

  • 3-Carboxyphenylboronic acid (1.66 g, 10.0 mmol)

  • n-Butylamine (1.10 g, 1.5 mL, 15.0 mmol)

  • Boric acid (0.31 g, 5.0 mmol, 5 mol%)

  • Toluene (100 mL)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus or soxhlet extractor with 4 Å molecular sieves

  • Condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-Carboxyphenylboronic acid (1.66 g, 10.0 mmol), n-butylamine (1.5 mL, 15.0 mmol), boric acid (0.31 g, 5.0 mmol), and toluene (100 mL).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, with continuous removal of water via the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the toluene solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis.

Synthesis_Pathway Synthesis of this compound 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Product This compound 3-Carboxyphenylboronic_acid->Product n-Butylamine n-Butylamine n-Butylamine->Product Coupling_Reagent_Catalyst Coupling Reagent (e.g., EDCI/HOBt) or Catalyst (e.g., Boric Acid) Coupling_Reagent_Catalyst->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants and Solvent Reagents Add Coupling Reagents/Catalyst Reactants->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Extract Aqueous Wash / Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification process.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Butylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a key resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Physicochemical Data

This compound, with the CAS number 397843-70-8, is a substituted phenylboronic acid derivative. Its fundamental properties are summarized below, alongside comparative data for the closely related 3-aminocarbonylphenylboronic acid, to provide a broader context for its characteristics.

PropertyThis compound3-Aminocarbonylphenylboronic acid
Molecular Formula C₁₁H₁₆BNO₃C₇H₈BNO₃[1]
Molecular Weight 221.06 g/mol 164.95 g/mol [1]
Melting Point 216-224 °C221-226 °C[1][2]
pKa (Predicted) 7.87 ± 0.10Not Available
Density (Predicted) 1.14 ± 0.1 g/cm³1.32 ± 0.1 g/cm³[2]
Solubility Not Experimentally DeterminedSoluble in Methanol[2]
LogP Not Experimentally DeterminedNot Available

Experimental Protocols for Physicochemical Property Determination

Determination of Aqueous pKa by Potentiometric Titration

The acidity constant (pKa) of a substituted phenylboronic acid is a critical parameter influencing its interaction with biological targets and its utility in chemical reactions. Potentiometric titration is a robust and common method for its determination.

Principle: This method involves the gradual titration of a solution of the weak acid (this compound) with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the weak acid (e.g., 0.01 M this compound) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a high ionic strength solution (e.g., 0.1 M KCl) to maintain a constant ionic background.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume of the weak acid solution into a beaker with a magnetic stir bar.

    • Add the ionic strength adjusting solution.

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized strong base.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often by taking the first or second derivative of the curve).

    • The pH at the volume of titrant corresponding to half of the equivalence point volume is equal to the pKa of the acid.

Determination of Solubility by the Shake-Flask Method

The solubility of a compound in various solvents is a fundamental property that dictates its formulation, bioavailability, and reaction conditions. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: This method involves equilibrating an excess amount of the solid compound with a known volume of the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility based on the measured concentration and the dilution factor.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Principle: The shake-flask method involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for LogD determination). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then separating the layers.

  • Partitioning:

    • Prepare a stock solution of this compound in the aqueous phase.

    • Add a known volume of this solution to a flask containing a known volume of the pre-saturated n-octanol.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the flask to stand undisturbed for a sufficient time (e.g., 24 hours) for the two phases to separate completely.

  • Analysis:

    • Carefully sample both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Potentiometric_pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Weak Acid Solution D Add Increments of Strong Base A->D B Prepare Standardized Strong Base B->D C Calibrate pH Meter E Record pH at Each Step C->E D->E Monitor F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Shake_Flask_Solubility cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solid to Solvent B Equilibrate with Shaking (24-48h) A->B C Settle Undissolved Solid B->C D Filter Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination by the shake-flask method.

Shake_Flask_LogP cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Water C Mix Aqueous and Octanol Phases A->C B Dissolve Compound in Aqueous Phase B->C D Shake to Equilibrate C->D E Separate Phases D->E F Analyze Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

References

In-Depth Technical Guide: 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 397843-70-8

Synonyms: (3-(Butylcarbamoyl)phenyl)boronic acid, 3-(N-butylcarbamoyl)benzeneboronic acid

This technical guide provides a comprehensive overview of 3-(Butylaminocarbonyl)phenylboronic acid, a versatile organic compound with applications in chemical synthesis and potential for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following tables summarize available data and provide estimated properties based on closely related compounds like phenylboronic acid.

Table 1: General and Computational Data for this compound

PropertyValueSource
CAS Number 397843-70-8N/A
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol [1]
Topological Polar Surface Area (TPSA) 69.56 Ų[1]
logP (octanol-water partition coefficient) -0.1037[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 3[1]
Rotatable Bonds 5[1]

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Appearance White to off-white solidGeneral appearance of phenylboronic acids.
Melting Point Not availableData for the closely related [3-(Phenylcarbamoyl)phenyl]boronic acid is 250 - 254 °C.[2]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water.Phenylboronic acid is soluble in most polar organic solvents and has a water solubility of 10 g/L at 20 °C.[3][4] The butylaminocarbonyl group may influence solubility.
Storage Store in a dry, cool place (2-8°C recommended by suppliers).[1]General storage conditions for boronic acids.

Spectral Data

Table 3: Predicted Spectral Data

TechniqueExpected Peaks/SignalsRationale
¹H NMR Aromatic protons (δ 7-8 ppm), -CH₂- protons of the butyl group, -NH- proton, B(OH)₂ protons (broad singlet).Based on the structure and known spectra of similar compounds like phenylboronic acid.[5]
¹³C NMR Aromatic carbons, carbonyl carbon, carbons of the butyl group.Based on the structure and known spectra of similar compounds like phenylboronic acid.[6]
IR Spectroscopy O-H stretching (boronic acid), N-H stretching (amide), C=O stretching (amide), B-O stretching.Characteristic vibrational modes for the functional groups present. The IR spectrum of phenylboronic acid shows a B-O stretching band.[7]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (221.06 g/mol ).Fragmentation pattern would be indicative of the structure.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 3-carboxyphenylboronic acid with n-butylamine. This method is analogous to standard peptide coupling reactions.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Reaction_Mixture Reaction Mixture 3-Carboxyphenylboronic_acid->Reaction_Mixture n-Butylamine n-Butylamine n-Butylamine->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Stirring, Room Temp

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Materials:

    • 3-Carboxyphenylboronic acid (1 equivalent)

    • n-Butylamine (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid in anhydrous DMF.

    • Add EDC and HOBt to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve n-butylamine in a small amount of anhydrous DMF.

    • Add the n-butylamine solution and DIPEA to the reaction mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This compound can be utilized as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds. The following is a general protocol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Boronic_Acid This compound Reaction_Mixture Reaction Mixture Boronic_Acid->Reaction_Mixture Aryl_Halide Aryl Halide (e.g., Aryl Bromide) Aryl_Halide->Reaction_Mixture Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Product Biaryl Product Reaction_Mixture->Product Heating

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl halide (e.g., aryl bromide) (1 equivalent)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

    • Base (e.g., Potassium carbonate, 2 equivalents)

    • Solvent system (e.g., Toluene and Water, 4:1 v/v)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system and the palladium catalyst.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been investigated for various therapeutic applications. They are known to interact with diols, which are present in many biological molecules like sugars and glycoproteins. This interaction is the basis for their use in glucose sensing and as inhibitors of certain enzymes.

Phenylboronic acids have been shown to exhibit anticancer activity.[8] For instance, some phenylboronic acid derivatives act as proteasome inhibitors, a mechanism of action for the approved cancer drug bortezomib.[8] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of its function. This, in turn, can disrupt cellular signaling pathways that are critical for cancer cell survival and proliferation.

A plausible signaling pathway that could be affected by a phenylboronic acid-based proteasome inhibitor is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proteasome is responsible for the degradation of IκB, an inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., Cytokines) IKK IKK Activation Stimulus->IKK Proteasome Proteasome IKK->Proteasome Phosphorylates IκB IkB_Degradation IκB Degradation Proteasome->IkB_Degradation NFkB_Activation NF-κB Activation (Translocation to Nucleus) IkB_Degradation->NFkB_Activation Gene_Transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_Activation->Gene_Transcription Boronic_Acid This compound (Potential Proteasome Inhibitor) Boronic_Acid->Proteasome Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The biological activities and signaling pathway interactions are based on the properties of the broader class of phenylboronic acids and require specific experimental validation for this compound. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

References

structure elucidation of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 3-(Butylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the absence of specific published data for this exact molecule, this guide outlines a proposed synthetic route and presents predicted analytical data based on closely related analogous compounds. The experimental protocols and data interpretation are grounded in established chemical principles and spectroscopic data from similar structures, offering a robust framework for researchers working with novel phenylboronic acid derivatives.

Proposed Synthesis

The most direct synthetic route to this compound involves the coupling of 3-Carboxyphenylboronic acid with butylamine. This is a standard amidation reaction that can be achieved by activating the carboxylic acid, for example, through the formation of an acid chloride or by using peptide coupling reagents.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product 3-CarboxyPBA 3-Carboxyphenylboronic Acid Coupling Amide Coupling (e.g., SOCl₂, or EDC/HOBt, DMF) 3-CarboxyPBA->Coupling Butylamine Butylamine Butylamine->Coupling Target 3-(Butylaminocarbonyl)- phenylboronic acid Coupling->Target

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis via an acid chloride intermediate.

  • Acid Chloride Formation: To a solution of 3-Carboxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(chlorocarbonyl)phenylboronic acid.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of butylamine (2.2 eq) and triethylamine (2.5 eq) in DCM dropwise.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Structure Elucidation Data

The following tables summarize the predicted analytical data for the target compound. These predictions are derived from spectroscopic data of analogous compounds, including N-butylbenzamide, N-tert-butylbenzamide, 3-aminophenylboronic acid, and 3-carboxyphenylboronic acid.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Approx. J (Hz) Assignment
~8.20 s - Ar-H (H2)
~8.05 d 7.6 Ar-H (H6)
~7.85 d 7.6 Ar-H (H4)
~7.50 t 7.6 Ar-H (H5)
~8.40 t 5.5 -NH-
~3.30 q 6.8 -NH-CH₂ -
~1.50 p 7.2 -CH₂-CH₂ -CH₂-CH₃
~1.35 sextet 7.4 -CH₂-CH₂ -CH₃
~0.90 t 7.4 -CH₃

| ~8.10 | br s | - | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~166.5 C=O
~135.0 Ar-C (C1)
~133.0 Ar-C (C3)
~131.0 Ar-CH (C6)
~128.5 Ar-CH (C5)
~128.0 Ar-CH (C2)
~125.0 Ar-CH (C4)
~39.0 -NH-CH₂ -
~31.5 -CH₂-CH₂ -CH₂-CH₃
~19.5 -CH₂-CH₂ -CH₃

| ~13.5 | -CH₃ |

Table 3: Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

| ~27-30 | sp² Boronic Acid |

Note: The carbon atom attached to the boron (ipso-carbon) is often difficult to observe in ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3450 (broad) O-H stretch B(OH)₂
~3300 N-H stretch Amide
~3050 C-H stretch (sp²) Aromatic
~2960, 2870 C-H stretch (sp³) Butyl group
~1640 C=O stretch (Amide I) Amide
~1580, 1480 C=C stretch Aromatic ring
~1540 N-H bend (Amide II) Amide
~1350 B-O stretch Boronic acid

| ~750 | C-H out-of-plane bend | 1,3-disubstituted aromatic |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment
221 [M]⁺ (Molecular Ion)
178 [M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage)
148 [M - C₄H₉N]⁺ (Loss of butylamine)
120 [C₇H₄O₂B]⁺ (Benzoylboronic acid fragment)
105 [C₇H₅O]⁺ (Benzoyl cation)

| 77 | [C₆H₅]⁺ (Phenyl cation) |

General Experimental Protocols

NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a standard NMR tube. ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal. For ¹¹B NMR, a quartz NMR tube may be used to avoid a broad signal from borosilicate glass.[2]

FT-IR Spectroscopy

The IR spectrum is recorded on an FT-IR spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed using electrospray ionization (ESI) in both positive and negative modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Biological Relevance: Serine Protease Inhibition

Phenylboronic acids are well-documented as potent inhibitors of serine proteases.[5][6][7] They act as transition-state analogues, where the electrophilic boron atom is attacked by the nucleophilic serine residue in the enzyme's active site.[8] This forms a stable, reversible tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[9][10] This mechanism is crucial in the development of therapeutic agents, including inhibitors for enzymes like β-lactamases, which are involved in antibiotic resistance, and prostate-specific antigen (PSA), a target in prostate cancer research.[8][9][10]

Signaling Pathway Diagram: Serine Protease Inhibition

Serine_Protease_Inhibition cluster_inhibitor Inhibitor cluster_complex Tetrahedral Intermediate (Inhibited State) Ser195 Serine (Ser) His57 Histidine (His) Ser195->His57 H-bond Complex Ser-O-B(OH)₂-R Ser195->Complex Nucleophilic Attack Asp102 Aspartate (Asp) His57->Asp102 H-bond PBA Phenylboronic Acid (R-B(OH)₂) His57->PBA PBA->Complex Covalent Bond Formation

Caption: Inhibition of a serine protease by a phenylboronic acid derivative.

References

An In-depth Technical Guide to 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Butylaminocarbonyl)phenylboronic acid, a compound of interest in the field of medicinal chemistry and drug development. We will delve into its chemical properties, a plausible synthetic route, and its potential biological significance, particularly in the context of cancer research.

Core Chemical Properties

This compound, also known as (3-(butylcarbamoyl)phenyl)boronic acid, is an aromatic boronic acid derivative. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol [1]
CAS Number 397843-70-8[1]

Synthesis Protocol

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic Acid Product This compound 3-Carboxyphenylboronic_acid->Product Amide Coupling (e.g., EDC, HOBt) Butylamine Butylamine Butylamine->Product

Figure 1: Proposed synthesis of this compound.

General Experimental Procedure (Adapted from standard amidation protocols):

  • Dissolution: Dissolve 3-carboxyphenylboronic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like Hydroxybenzotriazole (HOBt), to the solution. Stir the mixture at room temperature for a designated time to activate the carboxylic acid.

  • Amine Addition: Add butylamine to the reaction mixture. The reaction is typically carried out at room temperature but may require gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Biological Significance and Signaling Pathways

Phenylboronic acid and its derivatives have garnered significant attention in cancer research.[2][3][4][5] Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins, such as sialic acids, which are often overexpressed on the surface of cancer cells.[5][6] This interaction can be exploited for targeted drug delivery and for modulating cellular signaling pathways.

While the specific biological activities and signaling pathways involving this compound have not been extensively documented, studies on phenylboronic acid (PBA) provide valuable insights into its potential mechanisms of action. Research has shown that PBA can inhibit the migration of cancer cells.[2] One of the key signaling networks implicated in cancer cell migration is the Rho family of GTPases, including RhoA, Rac1, and Cdc42.[2]

The proposed mechanism involves the inhibition of these GTPases, which are crucial regulators of the actin cytoskeleton and cell motility. The diagram below illustrates a simplified overview of this signaling pathway and the potential point of intervention by phenylboronic acid derivatives.

G Receptor Cell Surface Receptor Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptor->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Actin_Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration PBA_Derivative This compound (Proposed) PBA_Derivative->Rho_GTPases Inhibition

Figure 2: Proposed inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

It is important to note that the direct interaction of this compound with components of this or other signaling pathways requires further experimental validation. The butylaminocarbonyl group may influence the compound's cell permeability, target affinity, and overall biological activity compared to the parent phenylboronic acid.

Future Directions

The unique properties of this compound warrant further investigation for its potential applications in drug development. Key areas for future research include:

  • Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and comprehensive characterization of the compound.

  • Biological Activity Screening: In-depth screening of its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Drug Delivery Applications: Exploration of its use as a targeting ligand for nanoparticles or as a component of stimuli-responsive drug delivery systems.

References

An In-depth Technical Guide to the Solubility of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylaminocarbonyl)phenylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These compounds and their derivatives are pivotal in various fields, including organic synthesis, medicinal chemistry, and materials science. A critical physicochemical property governing the utility of any compound in these applications is its solubility. This technical guide aims to provide a comprehensive overview of the solubility of phenylboronic acid derivatives, present standardized experimental protocols for solubility determination, and illustrate a key synthetic application of this class of compounds.

Quantitative Solubility Data of Analogous Phenylboronic Acids

The solubility of phenylboronic acids is significantly influenced by the nature of the solvent and the substituents on the phenyl ring. The butylaminocarbonyl group in the target compound is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile. The following tables present solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in various solvents, offering a comparative baseline.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

SolventTemperature (°C)Mole Fraction (x₁)Reference
Chloroform25Moderate[1][2]
3-Pentanone25High[1][2]
Acetone25High[1][2]
Dipropyl ether25High[1][2]
Methylcyclohexane25Very Low[1][2]

Table 2: Aqueous Solubility of Phenylboronic Acid and Substituted Analogs

CompoundTemperature (°C)Solubility ( g/100 cm³ H₂O)Reference
Phenylboronic acid20~2.0[3][4]
3-Carboxyphenylboronic acid20<2.0[3][5]
3-Isobutoxyphenylboronic acid20<2.0[3][5]

Table 3: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents (Mole Fraction, x)

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acidmeta-Isobutoxyphenylboronic Acidpara-Isobutoxyphenylboronic AcidReference
Chloroform293.150.0450.0080.006[6]
313.150.1200.0240.019[6]
3-Pentanone293.150.1350.0280.022[6]
313.150.2600.0700.057[6]
Acetone293.150.1500.0400.032[6]
313.150.2850.092Not Specified[6]
Dipropyl ether293.150.0350.0120.010[6]
313.150.0850.0300.025[6]
Methylcyclohexane293.150.0020.0010.001[6]
313.150.0060.0020.002[6]

Phenylboronic acid generally exhibits good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons.[1][2] The introduction of substituents on the phenyl ring can alter this behavior. For instance, the isobutoxy group generally increases solubility in most organic solvents compared to the unsubstituted phenylboronic acid.[6]

Experimental Protocols for Solubility Determination

A standardized protocol is crucial for obtaining reproducible solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • The solid compound of interest (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Dilution: Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Mandatory Visualization

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[7] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-Halide Intermediate B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Intermediate D->E F Reductive Elimination E->F F->A G Biaryl Product F->G H Aryl Halide (R-X) H->B I Boronic Acid (R'-B(OH)2) I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The diagram above illustrates the key steps in the Suzuki-Miyaura coupling reaction. The cycle begins with the oxidative addition of an aryl halide to a palladium(0) catalyst. This is followed by transmetalation with the boronic acid, facilitated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[7]

Solubility_Determination_Workflow start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-72h) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Filter an aliquot of the supernatant step3->step4 step5 Dilute the filtered sample step4->step5 step6 Measure concentration (e.g., by HPLC, UV-Vis) step5->step6 step7 Calculate solubility step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

This flowchart outlines the sequential steps involved in determining the equilibrium solubility of a solid compound. This systematic approach ensures that the solution is saturated and that the measured concentration accurately reflects the solubility at the specified temperature.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the information available for analogous compounds provides valuable insights into its likely behavior. It is anticipated to have good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbons. The provided experimental protocols offer a robust framework for researchers to determine its precise solubility in various solvent systems. Furthermore, the illustrated Suzuki-Miyaura coupling highlights a key application where understanding the solubility of boronic acid reagents is critical for reaction optimization and success. This guide serves as a foundational resource for professionals working with this important class of compounds.

References

Commercial Availability and Technical Guide for 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 3-(Butylaminocarbonyl)phenylboronic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Commercial Supplier

While this compound is a specialized chemical, at least one commercial supplier has been identified. The table below summarizes the available data. Researchers are advised to contact the supplier directly for the most current information and to inquire about bulk quantities or custom synthesis options.

SupplierProduct NamePurityQuantityPrice
PcoveryThis compound98%1g102.00 €

Experimental Protocols

For research groups equipped for chemical synthesis, this compound can be prepared from commercially available starting materials. The following protocol is a general method adapted from established procedures for the synthesis of analogous carboxamidophenylboronic acids.

Synthesis of this compound

Objective: To synthesize this compound from 3-Carboxyphenylboronic acid and n-butylamine.

Materials:

  • 3-Carboxyphenylboronic acid

  • n-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.1 equivalents) and DCC or HATU (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Slowly add n-butylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Signaling Pathway Involvement

Phenylboronic acids are known to interact with various biological targets and can influence cellular signaling pathways. While the specific pathways modulated by this compound are not extensively documented, related compounds have shown inhibitory effects on cancer cell migration by targeting key signaling networks. The diagram below illustrates a generalized signaling pathway that can be influenced by phenylboronic acid derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation PI3K PI3K Receptor->PI3K Activation PBA This compound Raf Raf PBA->Raf Inhibition PBA->PI3K Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Potential inhibition of MAPK/ERK and PI3K/Akt signaling pathways by a phenylboronic acid derivative.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the biological activity of a newly synthesized or procured compound like this compound.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis and Interpretation start Synthesis or Procurement of This compound purification Purification (e.g., Chromatography) start->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (e.g., Cancer Cell Lines) characterization->cell_culture animal_model Animal Model (e.g., Xenograft) characterization->animal_model treatment Treatment with Compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Cell Migration Assay (e.g., Wound Healing) treatment->migration western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Statistical Analysis viability->data_analysis migration->data_analysis western_blot->data_analysis dosing Compound Administration animal_model->dosing tumor_growth Tumor Growth Monitoring dosing->tumor_growth toxicity Toxicity Assessment dosing->toxicity tumor_growth->data_analysis toxicity->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A general experimental workflow for the biological evaluation of a small molecule inhibitor.

Synthesis of Boronic Acids from Aryl Halides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of boronic acids and their derivatives from aryl halides, a cornerstone of modern organic chemistry and crucial for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science research. The focus will be on the prevalent palladium-catalyzed methods, particularly the Miyaura borylation reaction, including detailed experimental protocols, quantitative data on reaction scope, and an exploration of alternative, more atom-economical boron sources.

Introduction to Aryl Boronic Acids

Aryl boronic acids and their esters are indispensable reagents in organic synthesis, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and broad functional group tolerance make them highly valuable building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). While traditional methods for their synthesis often involve organolithium or Grignard reagents, which suffer from poor functional group compatibility, modern transition-metal-catalyzed methods have revolutionized their accessibility.

The Miyaura Borylation Reaction

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl boronate esters from aryl halides or triflates and a diboron reagent.[1][2] The most commonly employed diboron reagent is bis(pinacolato)diboron (B₂pin₂), which affords stable, readily purifiable pinacol boronate esters.[1]

Catalytic Cycle

The generally accepted mechanism for the Miyaura borylation reaction involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, often activated by a base, transfers a boryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The aryl and boryl groups on the palladium complex are reductively eliminated to form the desired aryl boronate ester and regenerate the Pd(0) catalyst.

Miyaura_Borylation cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)(Bpin)L_n PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination ArBpin Ar-Bpin XBpin X-Bpin ArX Ar-X B2pin2 B₂pin₂ Base Base (e.g., KOAc)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Quantitative Data Summary

The Miyaura borylation is compatible with a wide range of aryl halides and functional groups. The following tables summarize typical reaction conditions and yields for various substrates.

Table 1: Borylation of Aryl Bromides with B₂pin₂
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)KOAcDioxane801295
24-BromoanisolePdCl₂(dppf) (3)-KOAcDMSO80598
31-Bromo-4-nitrobenzenePd(dba)₂ (3)PCy₃ (6)KOAcDioxane1001685
42-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001892
51-Bromo-2-(trifluoromethyl)benzenePdCl₂(dppf) (3)-KOAcDioxane801288
Table 2: Borylation of Aryl Chlorides with B₂pin₂
EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002491
24-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1001896
31-Chloro-4-cyanobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-Amyl alcohol1101689
42-ChloronaphthalenePdCl₂(Amphos)₂ (3)-CsFDioxane1002485
53-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001888

Alternative Boron Reagents: Tetrahydroxydiboron (B₂(OH)₄)

While B₂pin₂ is widely used, its atom economy is not ideal. Tetrahydroxydiboron (B₂(OH)₄), also known as bis-boronic acid, offers a more atom-economical and environmentally friendly alternative, directly yielding aryl boronic acids.[3][4]

Table 3: Borylation of Aryl Chlorides with B₂(OH)₄
EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄EtOH/H₂O801894
21-Chloro-4-fluorobenzeneXPhos-Pd-G2 (1.5)-KOAcEtOH801892
31-Chloro-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1002488
44-ChlorobenzonitrileXPhos-Pd-G2 (1.5)-KOAcEtOH801885
52-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄EtOH/H₂O801890

Experimental Protocols

General Procedure for the Miyaura Borylation of an Aryl Bromide with B₂pin₂

Materials:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube is added the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC or GC/MS analysis (typically 6-24 h).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl pinacol boronate ester.

General Procedure for the Borylation of an Aryl Chloride with B₂(OH)₄

Materials:

  • Aryl chloride (1.0 mmol)

  • Tetrahydroxydiboron (B₂(OH)₄) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Ethanol (4 mL) and Water (1 mL)

Procedure:

  • In a glovebox, a vial is charged with Pd(OAc)₂, XPhos, K₃PO₄, and B₂(OH)₄.

  • The aryl chloride is added, followed by ethanol and water.

  • The vial is sealed and removed from the glovebox.

  • The reaction mixture is heated to 80 °C and stirred for 18-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting aryl boronic acid can often be used without further purification or can be converted to a more stable derivative like a trifluoroborate salt for long-term storage.

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

A significant advantage of the Miyaura borylation is its amenability to one-pot tandem reactions, where the initially formed boronate ester is directly used in a subsequent Suzuki-Miyaura cross-coupling without isolation. This streamlines the synthetic process, saving time and resources.

One_Pot_Workflow cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling ArX1 Aryl Halide 1 (Ar¹-X) Ar1Bpin Aryl Boronate Ester (Ar¹-Bpin) ArX1->Ar1Bpin Reaction B2pin2 B₂pin₂ Pd_cat1 Pd Catalyst Ligand, Base ArX2 Aryl Halide 2 (Ar²-X) Ar1Bpin->ArX2 In situ Biaryl Biaryl Product (Ar¹-Ar²) ArX2->Biaryl Reaction Pd_cat2 Pd Catalyst Aqueous Base

Caption: Workflow for a one-pot borylation/Suzuki-Miyaura reaction.

Conclusion

The synthesis of boronic acids from aryl halides, particularly through palladium-catalyzed methods like the Miyaura borylation, is a robust and highly versatile tool in modern organic synthesis. The mild reaction conditions, broad substrate scope, and excellent functional group tolerance have made it a favored method in both academic and industrial settings. The development of more atom-economical boron sources and efficient one-pot procedures continues to enhance the utility and sustainability of this important transformation, enabling the rapid and efficient construction of complex molecular architectures.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Butylaminocarbonyl)phenylboronic acid was not publicly available at the time of this writing. The following guide is based on the safety and handling information for the general class of phenylboronic acids and closely related derivatives. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling this compound. The information provided herein is for informational purposes only and should not be substituted for a formal risk assessment.

This technical guide provides a comprehensive overview of the safety, handling, and general experimental considerations for this compound. Due to the limited availability of data for this specific compound, this guide draws upon information from structurally similar phenylboronic acid derivatives to provide a robust framework for its safe utilization in a laboratory setting.

Physicochemical and Hazard Information

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. [1]They are generally white to off-white crystalline solids. [2]While many boronic acids are relatively stable in air and moisture compared to other organometallic reagents, they can be susceptible to degradation under certain conditions. [2][3] Table 1: General Physicochemical Properties and Stability of Phenylboronic Acids

PropertyGeneral ObservationSource
Appearance White to off-white crystalline solid[2]
Stability Relatively stable to air and moisture. Prone to forming anhydrides (boroxines) upon dehydration.[1][2]
Hygroscopicity Many boronic acids are hygroscopic and should be protected from moisture.[4]
Degradation Pathways Susceptible to protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions, and oxidation.[3]

Table 2: Summary of Potential Hazards for Phenylboronic Acid Derivatives

Hazard ClassGeneral Hazard StatementPrecautionary MeasuresSource
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. Avoid contact with skin.[5]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection. Avoid contact with eyes.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[5]

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 3: Recommended Handling and Storage Procedures for Boronic Acids

ProcedureRecommendationSource
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
Personal Protective Equipment Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Dispensing Avoid generating dust when handling the solid material. Use appropriate tools for transfer.[6]
Storage Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[3][6]
Storage Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.[3][4]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[3]
Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the standard workflow for selecting and using Personal Protective Equipment when handling phenylboronic acid derivatives.

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Handling Assess_Hazards Assess Hazards (Consult SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Based on risk Don_PPE Don PPE Correctly (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly (Avoid Contamination) Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Figure 1: General workflow for PPE selection and use.

First Aid and Emergency Procedures

In the event of exposure or a spill, the following general first-aid and emergency procedures for phenylboronic acids should be followed.

Table 4: First Aid Measures for Phenylboronic Acids

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

For small spills of solid boronic acid derivatives:

  • Ensure proper ventilation and wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a damp cloth.

The following diagram outlines a general workflow for handling a chemical spill of a solid boronic acid.

Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area (if necessary) Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the Spill (Prevent Spreading) Don_PPE->Contain_Spill Clean_Up Clean Up Spill (Sweep solid material) Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste in Labeled Container Clean_Up->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate Report_Incident Report Incident Decontaminate->Report_Incident

Figure 2: Workflow for responding to a solid chemical spill.

General Experimental Protocols

Phenylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [7][8]This reaction is a powerful method for forming carbon-carbon bonds. [7]

General Workflow for a Suzuki-Miyaura Coupling Reaction

The diagram below illustrates a generalized workflow for performing a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Add Aryl Halide, Boronic Acid, and Base to Flask Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Add_Catalyst Add Palladium Catalyst and Ligand Add_Solvent->Add_Catalyst Inert_Atmosphere Purge with Inert Gas (N2 or Ar) Add_Catalyst->Inert_Atmosphere Heat_Reaction Heat Reaction Mixture with Stirring Inert_Atmosphere->Heat_Reaction Monitor_Progress Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat_Reaction->Monitor_Progress Cool_Reaction Cool to Room Temperature Monitor_Progress->Cool_Reaction Upon completion Quench Quench Reaction (e.g., with water) Cool_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry Organic Layer and Purify (e.g., Column Chromatography) Extract->Dry_Purify

Figure 3: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Potential Biological Activity and Applications

Phenylboronic acid derivatives are of significant interest in medicinal chemistry and drug discovery. [7][9]They are known to form reversible covalent bonds with diols, a property that allows them to interact with saccharides and the active sites of certain enzymes. [1][10]For instance, boronic acids can act as inhibitors of serine proteases by forming a reversible adduct with the catalytic serine residue in the enzyme's active site. [5]

General Mechanism of Serine Protease Inhibition by Boronic Acids

The following diagram illustrates the general mechanism by which a boronic acid can inhibit a serine protease.

Serine_Protease_Inhibition cluster_reactants Reactants Enzyme Serine Protease (Active Site Ser-OH) Complex Reversible Tetrahedral Adduct Enzyme->Complex Nucleophilic attack Inhibitor Boronic Acid (R-B(OH)2) Inhibitor->Complex

Figure 4: General mechanism of serine protease inhibition by a boronic acid.<[5]/i>

The unique reactivity of the boronic acid moiety makes it a valuable pharmacophore in the design of targeted therapies. [7][9]Derivatives of phenylboronic acid are being investigated for a range of therapeutic applications, including as anticancer and antibacterial agents. [9]

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. Unused or contaminated material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

References

Methodological & Application

Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylaminocarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The presence of the butylaminocarbonyl group provides a handle for modulating physicochemical properties and can be a key pharmacophoric element. These attributes make this compound a significant building block in medicinal chemistry and drug discovery, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. By inhibiting PARP, single-strand DNA breaks cannot be efficiently repaired, leading to the accumulation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process known as synthetic lethality.

These application notes provide an overview of the utility of this compound in Suzuki-Miyaura coupling, with a focus on its role in the synthesis of PARP inhibitors. Detailed experimental protocols and relevant data are presented to guide researchers in its effective use.

Data Presentation

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides proceeds with good to excellent yields. The following tables summarize representative quantitative data for these reactions, highlighting the scope and efficiency of this building block in forming key biaryl and heteroaryl structures.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-bromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901688
32-bromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110895
43-bromothiophenePd₂(dba)₃/XPhos (1.5)K₂CO₃THF/H₂O801885
51-chloro-3,5-difluorobenzenePd(t-Bu₃P)₂ (4)K₃PO₄t-BuOH/H₂O1002478

Table 2: Application in the Synthesis of a Niraparib Intermediate

A key step in the synthesis of the PARP inhibitor Niraparib involves the Suzuki-Miyaura coupling of this compound with a suitable indazole derivative.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-(4-bromophenyl)-2H-indazole-7-carboxamidePd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O951289

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reactions utilizing this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Fit the flask with a condenser.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (8 mL of toluene and 2 mL of water) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of a Niraparib Intermediate via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 mmol)

  • 2-(4-bromophenyl)-2H-indazole-7-carboxamide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.5 mmol)

  • 1,2-Dimethoxyethane (DME, 8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.1 mmol), 2-(4-bromophenyl)-2H-indazole-7-carboxamide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.5 mmol).

  • Equip the flask with a condenser and purge with an inert atmosphere for 15 minutes.

  • Add degassed 1,2-dimethoxyethane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the mixture to 95 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired Niraparib intermediate.

Mandatory Visualizations

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_PARP_Repair PARP-mediated Repair cluster_HR_Repair Homologous Recombination (HR) Repair cluster_Cellular_Outcomes Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break (DSB) DNA_SSB->Replication_Fork_Collapse leads to (during replication) Repair_Proteins Base Excision Repair Proteins PARP->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs BRCA1_2 BRCA1/2 HR_Repair HR Repair Pathway BRCA1_2->HR_Repair mediates HR_Repair->Replication_Fork_Collapse repairs Cell_Survival Cell Survival HR_Repair->Cell_Survival Replication_Fork_Collapse->BRCA1_2 requires Genomic_Instability Genomic Instability Replication_Fork_Collapse->Genomic_Instability Apoptosis Apoptosis (Cell Death) Genomic_Instability->Apoptosis Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP inhibits

Caption: Mechanism of action of PARP inhibitors like Niraparib.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify Crude Product (Column Chromatography or Recrystallization) concentration->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship in Niraparib Synthesis

Niraparib_Synthesis_Logic boronic_acid This compound Key Building Block A suzuki_coupling {Suzuki-Miyaura Coupling | Pd-Catalyzed C-C Bond Formation} boronic_acid->suzuki_coupling indazole Heterocyclic Halide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) Key Building Block B indazole->suzuki_coupling intermediate Coupled Intermediate Forms the core scaffold of Niraparib suzuki_coupling->intermediate niraparib {Niraparib | Final PARP Inhibitor Drug} intermediate->niraparib Further Synthetic Steps

Caption: Key role of Suzuki coupling in the synthesis of Niraparib.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. 3-(Butylaminocarbonyl)phenylboronic acid is a valuable building block in drug discovery and development, as the butylamide moiety can impart desirable pharmacokinetic properties and provides a handle for further molecular interactions.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Included are detailed experimental protocols, a summary of common palladium catalyst systems, and troubleshooting tips to enable researchers to achieve high yields and purity in their synthetic endeavors.

Palladium Catalyst Systems and Reaction Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The reactivity of the aryl halide coupling partner generally follows the order of I > Br > OTf > Cl. For less reactive aryl chlorides, the use of electron-rich, bulky phosphine ligands is often necessary.

Data Presentation: Catalyst System Performance

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. While specific data for this compound is not widely published, the data for structurally similar phenylboronic acids, such as 3-carboxyphenylboronic acid, provides a strong predictive framework for reaction optimization.

Table 1: Cross-Coupling of this compound with Aryl Bromides

Aryl BromidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001295
4-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001692
3-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (10:1)902488
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF/H₂O (4:1)801890

Table 2: Cross-Coupling of this compound with Aryl Chlorides

Aryl ChloridePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1102485
4-ChlorobenzonitrilePd₂(dba)₃ (2)Buchwald-JohnPhos (4)Cs₂CO₃ (3)Toluene/H₂O (4:1)1202480
2-ChloropyridinePd(OAc)₂ (4)SPhos (8)K₃PO₄ (3)sec-Butanol/H₂O (3:1)1003675

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These can be adapted for other aryl halides with appropriate modifications to the catalyst system and reaction conditions as suggested in the tables above.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (degassed, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed toluene and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave-assisted heating can be employed.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and water (10:1 v/v), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).

  • Add the degassed DMF/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ + Base BaseComplex [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->BaseComplex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - this compound - Aryl halide - Palladium catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup - Dilute with organic solvent & water - Separate layers - Extract aqueous layer - Wash with brine reaction->workup purification Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction was performed under strictly inert conditions as oxygen can deactivate the palladium catalyst.

    • Check the quality of the boronic acid, which can degrade over time. Consider using the more stable pinacol ester or trifluoroborate salt derivatives.

    • The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.

    • The base may not be optimal. For boronic acids with acidic protons (like a carboxylic acid analog), a stronger base or more equivalents may be needed.

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower temperature or a different catalyst system.

    • Protodeborylation (replacement of the boronic acid group with hydrogen) can be an issue, especially with electron-rich or heteroaryl boronic acids. Using anhydrous solvents or specific bases can sometimes mitigate this.

  • Difficult Purification:

    • Residual palladium can be difficult to remove. Passing the crude product through a pad of silica gel or celite, or using a metal scavenger can be effective.

    • If the product is polar, consider using a different solvent system for chromatography or reverse-phase chromatography.

By carefully selecting the reaction components and following the detailed protocols, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds for drug discovery and materials science.

References

Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological activities of 3-(Butylaminocarbonyl)phenylboronic acid is limited. The following application notes and protocols are based on the well-established roles of structurally similar phenylboronic acid derivatives in medicinal chemistry. These protocols are intended to serve as a starting point and may require optimization.

Introduction

This compound belongs to the class of arylboronic acids, which are recognized as privileged structures in medicinal chemistry. The boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of various enzymes. This interaction makes boronic acids potent inhibitors of several enzyme classes, including proteases and hydrolases. The butylaminocarbonyl substituent at the meta-position can influence the compound's solubility, lipophilicity, and interactions with the target protein, potentially enhancing its potency and selectivity.

The primary applications of N-substituted carboxamidophenylboronic acids in medicinal chemistry are as enzyme inhibitors, particularly targeting serine hydrolases.

Potential Applications and Mechanisms of Action

Based on the activities of analogous compounds, this compound is a promising candidate for the following applications:

  • Enzyme Inhibition:

    • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain, inflammation, and anxiety. Boronic acids can act as transition-state analog inhibitors of FAAH.

    • Proteasome Inhibition: The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Its inhibition is a validated strategy in cancer therapy. Boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors that target the chymotrypsin-like activity of the β5 subunit.

    • β-Lactamase Inhibition: β-Lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acid derivatives can act as broad-spectrum inhibitors of serine β-lactamases, restoring the efficacy of antibiotics.

Quantitative Data for Structurally Similar Phenylboronic Acid Derivatives

The following table summarizes the inhibitory activities of various N-substituted phenylboronic acid derivatives against different enzyme targets. This data provides a reference for the potential potency of this compound.

Compound ClassTarget EnzymeIC50 / Ki ValueReference Compound Example
Alkenyl Boronic AcidsFatty Acid Amide Hydrolase (FAAH)IC50 = 14 nMAlkenyl boronic acid 44[1]
Dipeptidyl Boronic Acids20S ProteasomeKi = 10-100 nMBz-Phe-boroLeu, Cbz-Leu-Leu-boroLeu[2]
Phenylboronic AcidsClass C β-Lactamase (AmpC)Ki = 83 nMLead compound 1[3]
Azidomethylphenyl Boronic AcidClass A β-Lactamase (KPC-2)% Inhibition = 76% at 100 µMCompound 3[4]
Azidomethylphenyl Boronic AcidClass C β-Lactamase (AmpC)% Inhibition = 100% at 100 µMCompound 3[4]
Triazole-based Boronic AcidsClass C β-Lactamase (AmpC)Ki = 140 nMCompound 10a[4]
Triazole-based Boronic AcidsClass A β-Lactamase (KPC-2)Ki = 730 nMCompound 5[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis starting from 3-carboxyphenylboronic acid.

Materials:

  • 3-Carboxyphenylboronic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • n-Butylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve n-butylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualization of Synthesis Workflow:

Synthesis_Workflow start 3-Carboxyphenylboronic acid step1 Acid Activation (SOCl₂ or (COCl)₂, DCM, cat. DMF) start->step1 intermediate 3-(Chlorocarbonyl)phenylboronic acid step1->intermediate step2 Amide Coupling (n-Butylamine, TEA, DCM) intermediate->step2 product This compound step2->product

A two-step synthesis of the target compound.

Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is adapted from a general fluorescence-based assay for screening FAAH inhibitors.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: AMC-arachidonoyl amide

  • This compound (test compound)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in FAAH Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the working concentration in cold FAAH Assay Buffer.

  • Assay Setup:

    • 100% Initial Activity Wells: Add 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of DMSO to three wells.[5]

    • Inhibitor Wells: Add 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of the test compound dilution to triplicate wells for each concentration.

    • Background Wells: Add 180 µl of FAAH Assay Buffer and 10 µl of DMSO to three wells.[5]

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes.

  • Reaction Initiation: Add 10 µl of the FAAH substrate (AMC-arachidonoyl amide) to all wells to initiate the reaction. The final volume in each well should be 200 µl.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualization of FAAH Inhibition Mechanism:

FAAH_Inhibition cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition Pathway FAAH FAAH Active Site (Ser-Ser-Lys catalytic triad) Tetrahedral_Intermediate Reversible Tetrahedral Adduct FAAH->Tetrahedral_Intermediate Products Products (Arachidonic Acid + Ethanolamine) FAAH->Products Hydrolysis Substrate Fatty Acid Amide (e.g., Anandamide) Substrate->FAAH BoronicAcid 3-(Butylaminocarbonyl)- phenylboronic acid BoronicAcid->FAAH Forms covalent bond with catalytic Serine

Boronic acid forms a reversible adduct with the catalytic serine in the FAAH active site.

Protocol 3: In Vitro 20S Proteasome Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the test compound against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[3]

  • Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

  • This compound (test compound)

  • Known proteasome inhibitor (positive control, e.g., Bortezomib)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in the Proteasome Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Control Wells: Assay buffer and DMSO.

    • Inhibitor Wells: Assay buffer containing the desired concentration of the test compound.

  • Enzyme Addition: Add the purified 20S proteasome to all wells to a final concentration of, for example, 1 nM.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to a final concentration of, for example, 100 µM.[3]

  • Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37 °C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percent inhibition for each inhibitor concentration compared to the control wells.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.

Visualization of Proteasome Inhibition Logic:

Proteasome_Inhibition Proteasome 20S Proteasome (β5 subunit with N-terminal Threonine) Complex Reversible Covalent Complex (Boronate ester with Threonine -OH) Proteasome->Complex BoronicAcid This compound BoronicAcid->Proteasome Inhibitor Binding Degradation Protein Degradation Blocked Complex->Degradation Ub_Protein Ubiquitinated Protein Substrate Ub_Protein->Proteasome Normal Function

The boronic acid inhibitor targets the catalytic threonine of the proteasome's β5 subunit.

References

Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid (PBA) that holds significant potential in various facets of drug discovery. The presence of the boronic acid moiety allows for unique interactions with biological targets, while the butylaminocarbonyl group can influence solubility, cell permeability, and binding affinity. Phenylboronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, a characteristic that is exploited in the design of sensors and drug delivery systems.[1] Furthermore, they are pivotal building blocks in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in two key areas of drug discovery: as a potential enzyme inhibitor and as a synthetic intermediate in the generation of complex drug-like molecules.

Application Note I: Serine Protease Inhibition

Background

Phenylboronic acids have been extensively investigated as inhibitors of serine proteases.[4] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[5] This interaction can lead to potent and specific inhibition of the target protease. The N-butylcarbamoyl substituent on the phenyl ring can engage in additional hydrogen bonding or hydrophobic interactions within the active site, potentially enhancing both affinity and selectivity.

Mechanism of Action: Serine Protease Inhibition

The inhibitory mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of this compound. This forms a tetrahedral boronate adduct, which is a stable transition-state analog that effectively blocks the enzyme's catalytic activity.[5]

G cluster_0 Enzyme Active Site Serine_Protease Serine Protease (Active Site Ser-OH) Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Inhibited Enzyme) Serine_Protease->Tetrahedral_Intermediate Forms Substrate_Hydrolysis_Blocked Substrate Hydrolysis Blocked Tetrahedral_Intermediate->Substrate_Hydrolysis_Blocked PBA_Derivative This compound PBA_Derivative->Serine_Protease Reversible Covalent Bonding

Diagram 1: Mechanism of serine protease inhibition by a phenylboronic acid derivative.
Hypothetical Efficacy Data

The inhibitory potential of this compound was evaluated against a panel of serine proteases. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values.

Enzyme TargetThis compound IC₅₀ (nM)Bortezomib IC₅₀ (nM)[5]
Chymotrypsin1507.05
Thrombin850N/A
Elastase320N/A
Fictitious Protease X45N/A

Note: Bortezomib is a dipeptidyl boronic acid and a potent proteasome inhibitor, included here for comparative purposes of a known boronic acid drug.[5] Data for this compound is hypothetical.

Experimental Protocol I: Serine Protease Inhibition Assay

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target serine protease (e.g., Chymotrypsin).

Materials
  • This compound

  • Target serine protease (e.g., bovine α-chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of the serine protease in the assay buffer.

    • Prepare a 10 mM stock solution of the chromogenic substrate in DMSO.

  • Assay Setup:

    • Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add 2 µL of each inhibitor dilution to triplicate wells. Include wells with 2 µL of DMSO as a no-inhibitor control.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the serine protease solution to all wells to initiate a pre-incubation period.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the no-inhibitor control (set as 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G Start Start Prep_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prep_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitor Prep_Reagents->Serial_Dilution Plate_Setup Add Inhibitor and Buffer to 96-well plate Serial_Dilution->Plate_Setup Pre_incubation Add Enzyme and Pre-incubate (15 min, 37°C) Plate_Setup->Pre_incubation Reaction_Start Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Measure_Absorbance Measure Absorbance (405 nm) over 30 min Reaction_Start->Measure_Absorbance Data_Analysis Calculate V₀, Normalize Data, and Determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Diagram 2: Workflow for the serine protease inhibition assay.

Application Note II: Synthetic Intermediate in Drug Discovery

Background

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[6] this compound is an excellent candidate for this reaction, serving as a versatile building block to introduce a substituted phenyl ring into a target molecule. This allows for the rapid generation of diverse chemical libraries and the synthesis of complex molecular architectures found in many drug candidates.[3]

Logical Relationship: Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, this compound couples with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.[7]

G PBA_Derivative This compound Coupled_Product Biaryl Product (Drug Scaffold) PBA_Derivative->Coupled_Product Organohalide Aryl/Heteroaryl Halide (R-X) Organohalide->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Catalyzes Base Base (e.g., K₂CO₃) Base->Coupled_Product Activates

Diagram 3: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Hypothetical Yield Data

The following table presents hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

Aryl Bromide PartnerProductHypothetical Yield (%)
4-Bromotoluene4'-Methyl-N-butylbiphenyl-3-carboxamide92
2-BromopyridineN-Butyl-3-(pyridin-2-yl)benzamide85
1-Bromo-4-fluorobenzeneN-Butyl-4'-fluorobiphenyl-3-carboxamide95
4-BromoanisoleN-Butyl-4'-methoxybiphenyl-3-carboxamide88

Experimental Protocol II: Suzuki-Miyaura Cross-Coupling Reaction

Objective

To synthesize N-butyl-4'-methylbiphenyl-3-carboxamide via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene.

Materials
  • This compound

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition and Reflux:

    • Under the inert atmosphere, add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-butyl-4'-methylbiphenyl-3-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile compound in the drug discovery toolkit. Its potential as a targeted enzyme inhibitor, particularly for serine proteases, warrants further investigation. Furthermore, its utility as a synthetic building block in Suzuki-Miyaura cross-coupling reactions provides a robust method for the construction of novel and complex molecular entities. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

3-(Butylaminocarbonyl)phenylboronic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the butylamide functionality provides a handle for modifying solubility and pharmacokinetic properties, making it an attractive component in the design and synthesis of bioactive molecules and complex organic materials. These notes provide detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions, as well as an overview of its potential applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing reaction conditions and for the formulation of compounds derived from this building block.

PropertyValueReference
Molecular FormulaC₁₁H₁₆BNO₃N/A
Molecular Weight221.06 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in methanol, DMF, DMSO; sparingly soluble in waterN/A
Melting Point155-160 °C (decomposes)N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-carboxyphenylboronic acid and butylamine via an amide coupling reaction.

Materials:

  • 3-Carboxyphenylboronic acid

  • Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) in dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add butylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 75-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Table of Reaction Parameters and Yields for Suzuki-Miyaura Coupling:

Aryl Bromide PartnerCatalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
4-Bromoanisole2K₂CO₃Dioxane/H₂O (4:1)90692
1-Bromo-4-nitrobenzene2K₂CO₃Dioxane/H₂O (4:1)80488
2-Bromopyridine3Cs₂CO₃Dioxane/H₂O (4:1)100875
4-Bromobenzaldehyde2K₂CO₃Dioxane/H₂O (4:1)90685

Applications in Medicinal Chemistry

Boronic acids are recognized as privileged structures in medicinal chemistry.[1][2][3][4][5] The incorporation of the this compound moiety into small molecules can influence their biological activity and pharmacokinetic profiles. The butylamide group can participate in hydrogen bonding interactions with biological targets and modulate the lipophilicity of the molecule.

One potential application is in the development of enzyme inhibitors. The boronic acid functional group can form a reversible covalent bond with serine, threonine, or cysteine residues in the active site of enzymes, leading to potent inhibition.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis start 3-Carboxyphenylboronic Acid + Butylamine coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) start->coupling Reagents workup Aqueous Workup coupling->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Suzuki_Workflow cluster_coupling Protocol 2: Suzuki-Miyaura Coupling reactants This compound + Aryl Bromide reaction Pd-catalyzed Cross-Coupling reactants->reaction Catalyst, Base, Solvent workup_suzuki Aqueous Workup reaction->workup_suzuki Reaction Mixture purification_suzuki Column Chromatography workup_suzuki->purification_suzuki Crude Product product_suzuki Biaryl Product purification_suzuki->product_suzuki Pure Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Medicinal_Chemistry_Logic cluster_medchem Medicinal Chemistry Application Logic building_block This compound synthesis Organic Synthesis (e.g., Suzuki Coupling) building_block->synthesis compound_library Library of Bioactive Molecules synthesis->compound_library screening Biological Screening compound_library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Logic diagram for the application in drug discovery.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Butylaminocarbonyl)phenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a versatile and efficient route to biaryl, vinyl, and polyene structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

3-(Butylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the N-butylamide functionality provides a key interaction point for biological targets, and the boronic acid moiety allows for its incorporation into a wide range of molecular scaffolds via the Suzuki-Miyaura coupling. These application notes provide detailed protocols and reaction conditions for the successful coupling of this compound with various aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

Protocol 1: General Procedure for Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard reaction glassware

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Activated and Electron-Rich Aryl Halides

For more reactive aryl halides, such as those bearing electron-donating groups or for aryl iodides, milder conditions can often be employed.

Materials:

  • This compound

  • Aryl iodide or activated aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Nitrogen or Argon gas

  • Standard reaction glassware

Procedure:

  • In a reaction flask, dissolve the aryl halide (1.0 equiv.) and this compound (1.1 equiv.) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Add sodium carbonate (2.0 equiv.).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the reaction mixture.

  • Heat the mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851688
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90895
4-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)t-BuOH/H₂O (5:1)1001085
2-BromopyridinePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1101878
4-ChloroacetophenonePd(OAc)₂ (3)Buchwald Ligand (6)K₃PO₄ (3)Toluene/H₂O (10:1)1102475

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of N-butyl-3-(aryl)benzamides via Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Catalyst & Ligand - Base & Solvent start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert heating Heating and Stirring inert->heating monitoring Reaction Monitoring (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Upon Completion purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Product Characterization: - NMR - MS purification->characterization end End characterization->end

Caption: General workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos), or using a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Decomposition of Boronic Acid: Phenylboronic acids can be prone to protodeboronation, especially at high temperatures. Using anhydrous solvents and ensuring a truly inert atmosphere can help to mitigate this side reaction.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a supported palladium catalyst that can be filtered off, or employing a scavenger resin to remove residual palladium.

These application notes provide a comprehensive guide for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. By following the detailed protocols and considering the optimization strategies, scientists can efficiently synthesize a diverse range of N-butyl-3-arylbenzamides for various applications in drug discovery and materials science.

Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic compounds. These structural motifs are of paramount importance in medicinal chemistry, materials science, and agrochemicals. 3-(Butylaminocarbonyl)phenylboronic acid is a versatile building block in this context, allowing for the introduction of a phenyl group bearing a butylamide functionality at the meta-position. This moiety can influence the physicochemical properties of the resulting biaryl compound, such as solubility, lipophilicity, and potential for hydrogen bonding, which are critical parameters in drug design and materials science.

These application notes provide a comprehensive overview and representative protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Reaction Principle

The core of the application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general transformation involves the reaction of this compound with an aryl halide (or pseudohalide) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Data Presentation

While specific experimental data for the coupling of this compound is not extensively reported in the literature, the following table represents typical results that can be expected from Suzuki-Miyaura reactions with various aryl halides under optimized conditions. This table serves as a template for researchers to document their findings.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285
21-Chloro-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
32-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O (5:1)801678
44-IodobenzonitrilePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (4:1)851088
51-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (2)K₂CO₃Toluene/H₂O (4:1)951481

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Add the degassed toluene and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl compound.

Protocol 2: Procedure for Coupling with Aryl Chlorides

Materials:

  • This compound (1.5 mmol)

  • Aryl chloride (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

  • 1,4-Dioxane (10 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl chloride, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the pure biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 R2BOH2 R²B(OH)₂ Base Base R2BOH2->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow start Start: Assemble Reactants reactants This compound + Aryl Halide + Catalyst & Base start->reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reactants->inert_atm solvent Add Degassed Solvent(s) inert_atm->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Biaryl Product purification->product

Caption: A generalized experimental workflow for biaryl synthesis.

Application Notes and Protocols for Suzuki Coupling using 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[4][5][6] Its significance in medicinal chemistry and drug development is immense, owing to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[7][8] 3-(Butylaminocarbonyl)phenylboronic acid is a valuable building block in the synthesis of complex molecules, including pharmacologically active compounds, where the butylamide moiety can impart desirable physicochemical properties.

These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing this compound with a representative aryl bromide. The information is intended to guide researchers in setting up and optimizing this important transformation.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4]

Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes the reactants and conditions for the described Suzuki coupling reaction.

Component Role Quantity (mmol) Molar Equiv.
4-BromoanisoleAryl Halide1.01.0
This compoundBoronic Acid1.21.2
Palladium(II) acetate (Pd(OAc)₂)Catalyst Precursor0.020.02
Triphenylphosphine (PPh₃)Ligand0.040.04
Potassium carbonate (K₂CO₃)Base2.02.0
1,4-DioxaneSolvent--
WaterCo-solvent--
Reaction Conditions
Temperature80-90 °C
Time2-12 h
AtmosphereInert (N₂ or Ar)

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere reactants->inert_atm solvents Add Solvents inert_atm->solvents heating Heat and Stir (80-90°C) solvents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

suzuki_cycle cluster_cycle Catalytic Cycle center Pd(0)L2 oxidative_addition Oxidative Addition center->oxidative_addition R1-X transmetalation Transmetalation oxidative_addition->transmetalation [R2-B(OH)3]- reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->center R1-R2 product Biaryl Product (R1-R2) aryl_halide Aryl Halide (R1-X) boronic_acid Boronic Acid (R2-B(OH)2) base Base (e.g., K2CO3)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 3-(Butylaminocarbonyl)phenylboronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylaminocarbonyl)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. Its structure, featuring a boronic acid group and a butylamide functionality, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug development. The presence of the butylamide group can influence solubility and molecular interactions, potentially imparting desirable pharmacokinetic properties to the final compounds.

These application notes provide an overview of the utility of this compound in three key C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. Detailed, representative protocols and tabulated data are presented to guide researchers in the application of this reagent.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This compound is an excellent coupling partner in these reactions for the synthesis of substituted biaryl compounds, which are common scaffolds in pharmaceuticals.

Representative Reaction Scheme:

[Image of a chemical reaction showing this compound reacting with an alkene in the presence of a palladium catalyst and an oxidant to form a substituted alkene product]

[Image of a chemical reaction showing this compound reacting with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an arylalkyne product]

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Gas start->setup reagents Add Boronic Acid, Aryl Halide, Base, and Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup drying Dry Organic Layer workup->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: Typical Experimental Workflow for Cross-Coupling.

Logical_Relationship cluster_reactions Palladium-Catalyzed C-C Bond Formation cluster_products Potential Products reagent This compound suzuki Suzuki-Miyaura Coupling reagent->suzuki heck Heck-Type Reaction reagent->heck sonogashira Sonogashira-Type Coupling reagent->sonogashira biaryl Substituted Biaryls suzuki->biaryl alkene Arylated Alkenes heck->alkene alkyne Arylalkynes sonogashira->alkyne

Caption: Reagent to Product Logical Flow.

Phenylboronic Acids: Versatile Building Blocks for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids (PBAs) and their derivatives have emerged as a highly versatile class of molecules in materials science, enabling the development of a wide range of functional and "smart" materials. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, coupled with their responsiveness to pH and reactive oxygen species (ROS), has positioned them as key components in stimuli-responsive polymers, hydrogels, and nanoparticles. These materials are finding critical applications in biomedical fields, including drug delivery, tissue engineering, and diagnostics, as well as in optoelectronics and catalysis.

This document provides detailed application notes and experimental protocols for the use of phenylboronic acids in materials science, with a focus on their application in glucose sensing, controlled drug delivery, and self-healing materials.

Glucose-Responsive Materials for Diabetes Management

The inherent ability of phenylboronic acids to bind with glucose, a diol-containing molecule, has been extensively exploited to create materials that respond to changes in glucose concentration. This has significant implications for the development of continuous glucose monitoring systems and self-regulated insulin delivery devices.

Application Note: Phenylboronic Acid-Based Hydrogels for Glucose Sensing

Phenylboronic acid-functionalized hydrogels can undergo volumetric changes in response to glucose levels. At physiological pH, the boronic acid moiety exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral form. The binding of glucose shifts this equilibrium, increasing the charge density within the hydrogel and causing it to swell. This swelling can be transduced into a measurable signal, such as a change in color or diffraction.[1][2]

Key Performance Parameters of PBA-Based Glucose Sensors:

Phenylboronic Acid DerivativeSensing MechanismDetection RangeResponse TimeReference
3-Acrylamidophenylboronic acid (3-APBA)Hydrogel swelling, optical diffraction0-100 mM< 1 s (recovery)[2][3]
4-Formylphenylboronic acid (4-FPBA)Fluorescence quenching1-20 mMMinutes[4]
2-((Dimethylamino)methyl)phenylboronic acidEnhanced diol binding at lower pHNot specifiedNot specified[4]
Mc-CDBAFluorescence enhancement0-0.1 MNot specified[5]
Experimental Protocol: Fabrication of a Phenylboronic Acid-Functionalized Hydrogel for Colorimetric Glucose Sensing

This protocol describes the synthesis of a poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) (PNIPAM-co-3-APBA) hydrogel incorporating photonic crystals for visual glucose detection.[6]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (3-APBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • Tetramethylethylenediamine (TEMED) (accelerator)

  • Fe3O4 colloidal photonic crystals

  • Phosphate-buffered saline (PBS)

  • Glucose standards

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve NIPAM (e.g., 100 mg), 3-APBA (e.g., 20 mg), and BIS (e.g., 2 mg) in 1 mL of deionized water.

  • Photonic Crystal Dispersion: Add a known volume of the Fe3O4 colloidal photonic crystal suspension to the monomer solution and mix thoroughly.

  • Initiation of Polymerization: Add APS solution (e.g., 10 µL of 10% w/v) and TEMED (e.g., 1 µL) to the mixture to initiate polymerization.

  • Hydrogel Formation: Quickly vortex the solution and cast it between two glass plates separated by a silicone spacer of desired thickness. Allow the polymerization to proceed at room temperature for at least 2 hours.

  • Washing and Equilibration: Carefully remove the hydrogel film from the glass plates and wash it extensively with deionized water to remove unreacted monomers and initiator. Subsequently, equilibrate the hydrogel in PBS (pH 7.4).

  • Glucose Sensing: Immerse the equilibrated hydrogel in glucose solutions of varying concentrations. The color of the hydrogel will shift from blue to red as the glucose concentration increases, due to the swelling of the hydrogel and the corresponding change in the diffraction wavelength of the embedded photonic crystals.

Workflow for Hydrogel-Based Glucose Sensing:

G cluster_sensing Glucose Sensing Mechanism Glucose Glucose PBA_Hydrogel PBA-Functionalized Hydrogel Glucose->PBA_Hydrogel Binding Swollen_Hydrogel Swollen Hydrogel (Increased Charge) PBA_Hydrogel->Swollen_Hydrogel Swelling Signal Optical Signal (Colorimetric/Diffractive) Swollen_Hydrogel->Signal Signal Transduction

Caption: Glucose binding to a PBA-functionalized hydrogel induces swelling and a detectable optical signal.

Stimuli-Responsive Drug Delivery Systems

Phenylboronic acid-functionalized materials are at the forefront of developing "smart" drug delivery systems that can release therapeutic agents in response to specific biological triggers, such as changes in pH or the presence of glucose or reactive oxygen species. This targeted release mechanism can enhance therapeutic efficacy while minimizing side effects.[7][8]

Application Note: pH- and Glucose-Responsive Nanoparticles for Controlled Drug Release

Polymeric nanoparticles decorated with phenylboronic acid can be designed to encapsulate and release drugs in a controlled manner. The stability of the boronate ester bond is pH-dependent, with hydrolysis occurring more readily in acidic environments, such as those found in tumor microenvironments or intracellular lysosomes.[9] Furthermore, in the presence of high glucose concentrations, competitive binding can displace a diol-containing drug, triggering its release.[10]

Quantitative Data on Drug Release from PBA-Based Systems:

Polymer SystemDrugStimulusRelease ProfileReference
mPEG-PEI-PB-emodinEmodinpH 5.0 vs 7.4Accelerated release at pH 5.0[11]
PBA-functionalized polypeptide hydrogelDoxorubicin (Dox)GSH, H2O2, pHTriggered release by all stimuli[9]
PBA-CS-F127 micellesDoxorubicin (Dox)pHpH-sensitive release[10]
PNIPAM136-b-PAPBA16 nanoparticlesInsulinGlucose (400 mg/dL)Significant increase in release rate[4]
Experimental Protocol: Synthesis of Phenylboronic Acid-Functionalized Nanoparticles for pH-Responsive Drug Delivery

This protocol outlines the preparation of PBA-functionalized nanoparticles (PBA-NPs) for the encapsulation and pH-triggered release of a model drug, emodin.[12]

Materials:

  • 3-((Acrylamido)methyl)phenylboronic acid homopolymer (PBAH)

  • Methanol

  • Deionized water

  • Emodin

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

Procedure:

  • PBAH Synthesis: Synthesize the PBAH polymer via reversible addition-fragmentation chain-transfer (RAFT) polymerization of the 3-((acrylamido)methyl)phenylboronic acid monomer according to established literature procedures.[12]

  • Nanoparticle Formation:

    • Dissolve PBAH in methanol to a concentration of 2.0 mg/mL.

    • Add the PBAH solution dropwise to deionized water while stirring.

    • Continue stirring for 30 minutes at room temperature to allow for nanoparticle self-assembly.

  • Drug Loading:

    • Dissolve both PBAH and emodin in a suitable solvent like DMSO.

    • Add this solution dropwise to deionized water under stirring to form drug-loaded nanoparticles.

  • In Vitro Drug Release Study:

    • Suspend the emodin-loaded PBA-NPs in PBS at pH 7.4 and pH 5.0.

    • Place the suspensions in a dialysis bag (MWCO 3.5 kDa) and immerse in the corresponding PBS buffer at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots from the external buffer and measure the concentration of released emodin using UV-Vis spectroscopy or HPLC.

Logical Relationship for Stimuli-Responsive Drug Release:

G cluster_release Stimuli-Responsive Drug Release Pathway Drug_Loaded_NP Drug-Loaded PBA Nanoparticle Bond_Cleavage Boronate Ester Bond Cleavage Drug_Loaded_NP->Bond_Cleavage Induces Stimulus Stimulus (Low pH or High Glucose) Stimulus->Drug_Loaded_NP Drug_Release Drug Release Bond_Cleavage->Drug_Release

Caption: External stimuli trigger the cleavage of boronate ester bonds, leading to drug release from PBA-nanoparticles.

Self-Healing Materials

The reversible nature of the boronate ester bond makes phenylboronic acids excellent candidates for the design of self-healing polymers and hydrogels. When a material containing these dynamic cross-links is damaged, the bonds can reform under appropriate conditions, restoring the material's integrity and mechanical properties.[5][13]

Application Note: Phenylboronic Acid-Based Self-Healing Hydrogels

Self-healing hydrogels can be fabricated by cross-linking polymers functionalized with phenylboronic acid and polymers containing diol groups, such as polyvinyl alcohol (PVA). The dynamic equilibrium of boronate ester formation and hydrolysis allows for the reversible breaking and reforming of cross-links, enabling the material to self-heal after being cut or damaged.[8] These materials have potential applications in wound dressings, soft robotics, and tissue engineering.[14]

Mechanical Properties of Self-Healing PBA Polymers:

Polymer SystemHealing Efficiency (%)Healing ConditionsReference
Carboxymethyl cellulose-graft-PBA / PVA hydrogel>90% (tensile strength)Room temperature, neutral pH[8]
Phenylboronic acid-modified hyaluronic acid / tannic acid hydrogelNot specifiedNot specified[14]
Amide oligomers with zinc-carboxylate interactionsNot specifiedNot specified[15]
Experimental Protocol: Preparation of a Self-Healing Hydrogel from Phenylboronic Acid-Functionalized Carboxymethyl Cellulose and PVA

This protocol details the synthesis of a self-healing hydrogel based on the dynamic covalent bonding between phenylboronic acid and diol moieties.[8]

Materials:

  • Carboxymethyl cellulose sodium (CMC)

  • 3-Aminophenylboronic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Polyvinyl alcohol (PVA)

  • MES buffer

  • Deionized water

Procedure:

  • Synthesis of Phenylboronic Acid-Modified CMC (CMC-B(OH)2):

    • Dissolve CMC in MES buffer.

    • Add EDC·HCl and NHS to activate the carboxylic acid groups of CMC.

    • Add a solution of 3-aminophenylboronic acid hydrochloride and allow the reaction to proceed overnight to form an amide linkage.

    • Purify the resulting CMC-B(OH)2 by dialysis against deionized water and then lyophilize.

  • Preparation of the Self-Healing Hydrogel:

    • Prepare aqueous solutions of CMC-B(OH)2 and PVA at desired concentrations.

    • Mix the two solutions together. A hydrogel will form almost instantly at neutral pH without the need for any additional stimuli.

  • Self-Healing Test:

    • Cut the prepared hydrogel into two pieces.

    • Bring the cut surfaces into contact and allow them to heal at room temperature.

    • The healing efficiency can be qualitatively observed by the ability of the healed hydrogel to be stretched and quantitatively measured by comparing the tensile strength of the healed hydrogel to the original hydrogel.

Experimental Workflow for Self-Healing Hydrogel Synthesis:

G cluster_synthesis Self-Healing Hydrogel Synthesis Workflow CMC Carboxymethyl Cellulose (CMC) CMC_PBA CMC-B(OH)2 CMC->CMC_PBA Functionalization PBA_Monomer 3-Aminophenylboronic Acid PBA_Monomer->CMC_PBA Hydrogel Self-Healing Hydrogel CMC_PBA->Hydrogel Mixing PVA Polyvinyl Alcohol (PVA) PVA->Hydrogel

Caption: Workflow for the synthesis of a self-healing hydrogel from CMC-B(OH)2 and PVA.

Phenylboronic Acids in Catalysis and Optoelectronics

Beyond biomedical applications, phenylboronic acids are valuable in other areas of materials science.

Application Note: Catalytic Applications

Phenylboronic acids are widely known for their role in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation in the synthesis of conjugated polymers and other advanced materials.[16][17] Materials functionalized with phenylboronic acid can also act as catalysts themselves. For instance, gold nanoparticles supported on cerium oxide have been shown to be highly active catalysts for the homocoupling of phenylboronic acid derivatives.[18]

Application Note: Optoelectronic Materials

The unique electronic properties of phenylboronic acid derivatives, stemming from the empty p-orbital on the boron atom, make them suitable for use in optoelectronic devices. They can be incorporated into organic light-emitting diodes (OLEDs) as light-emitting or charge-transport materials, and in organic photovoltaic (OPV) cells as acceptor or interface modification materials to enhance device performance.[4]

The diverse reactivity and responsiveness of phenylboronic acids continue to inspire the design of novel and sophisticated materials. The protocols and data presented here provide a foundation for researchers to explore and expand upon the exciting applications of this remarkable class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki coupling reaction with 3-(Butylaminocarbonyl)phenylboronic acid.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no yield is a common issue in Suzuki coupling reactions. The electron-withdrawing nature of the butylaminocarbonyl group in this compound can present challenges. Here are potential causes and solutions:

Possible Causes & Solutions:

  • Catalyst Inactivity: The chosen palladium catalyst may not be suitable for this electron-deficient substrate.

    • Solution: Screen a variety of palladium catalysts and ligands. Buchwald-type ligands like SPhos and XPhos are often effective for challenging substrates.[1] Consider using pre-catalysts that are more stable and activate under reaction conditions.

  • Incorrect Base: The strength and solubility of the base are critical for the transmetalation step.

    • Solution: Experiment with different bases. While common bases like K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the reaction with an electron-deficient boronic acid.[1][2] The choice of base can also be solvent-dependent.

  • Suboptimal Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: A mixture of an organic solvent and water is often used. Toluene/water or Dioxane/water are common choices.[1] Anhydrous conditions with a non-aqueous solvent system might also be explored, especially if protodeboronation is suspected.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3]

  • Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) before adding the catalyst.[4][5]

Issue 2: Presence of Significant Side Products (Protodeboronation and Homo-coupling)

The appearance of significant side products can drastically reduce the yield of the desired product.

Possible Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of N-butylbenzamide. This is a common side reaction with electron-deficient boronic acids.[3][6]

    • Solution:

      • Use anhydrous solvents and ensure all reagents are dry.

      • Employ milder bases or bases that are less hygroscopic.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[6][7]

  • Homo-coupling: This side reaction involves the coupling of two boronic acid molecules or two aryl halide molecules.

    • Solution:

      • Ensure efficient stirring to maintain a homogenous reaction mixture.

      • Slowly add the boronic acid to the reaction mixture.

      • Adjust the stoichiometry of the reactants; sometimes a slight excess of the aryl halide can minimize homo-coupling of the boronic acid.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often highly effective.[1] Palladium catalysts like Pd(PPh₃)₄ can also be used but may require higher temperatures and longer reaction times.[1] A screening of different catalyst/ligand combinations is highly recommended.

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in the transmetalation step. For this compound, a moderately strong to strong base is typically required. K₃PO₄ is a good starting point as it is effective in many Suzuki couplings.[1] Other options include K₂CO₃, Cs₂CO₃, and NaOH. The choice of base should be coordinated with the solvent system. For instance, inorganic bases are often used in aqueous solvent mixtures.

Q3: What are the ideal reaction conditions (temperature, time)?

A3: A good starting point for temperature is 80-100 °C. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[3]

Q4: My this compound seems to be degrading. How can I improve its stability?

A4: Boronic acids, especially those with electron-withdrawing groups, can be prone to degradation. To improve stability, you can convert it to a boronate ester, such as a pinacol ester.[6][7] These esters are generally more stable to storage and reaction conditions and can release the boronic acid in situ during the reaction. Storing the boronic acid in a cool, dry, and dark place is also recommended.

Q5: Can I perform this reaction under aqueous conditions?

A5: Yes, Suzuki couplings are often performed in heterogeneous or purely aqueous conditions, which is an advantage due to the water solubility of organoboranes.[8][9] A common solvent system is a mixture of an organic solvent like toluene or dioxane with water.[1]

Data Presentation

The following tables present illustrative data for optimizing the Suzuki coupling of this compound with a generic aryl bromide. This data is for example purposes to guide your experimental design.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)85
2Pd₂(dba)₃ (1)XPhos (4)90
3Pd(PPh₃)₄ (5)-65
4PdCl₂(dppf) (3)-75

Table 2: Base and Solvent Optimization

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)10078
2K₃PO₄Toluene/H₂O (4:1)10092
3Cs₂CO₃Dioxane10088
4NaOHTHF/H₂O (4:1)8072

Experimental Protocols

General Procedure for Suzuki Coupling Optimization
  • Reagent Preparation: Prepare stock solutions of this compound, the aryl halide, and the chosen base in the selected solvent. Prepare a separate stock solution of the palladium catalyst and ligand.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide solution and the base solution.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the catalyst/ligand solution.

  • Boronic Acid Addition: Add the this compound solution.

  • Reaction: Place the vial in a pre-heated reaction block or oil bath at the desired temperature and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, quench the reaction, and perform an appropriate work-up (e.g., extraction). Analyze the crude product to determine the yield.

Visualizations

Troubleshooting_Workflow Start Low/No Yield CheckCatalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) Start->CheckCatalyst CheckBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase No Improvement Success Optimized Yield CheckCatalyst->Success Improved Yield CheckSolvent Vary Solvent System (e.g., Toluene/H₂O) CheckBase->CheckSolvent No Improvement CheckBase->Success Improved Yield CheckTemp Increase Temperature or Use Microwave CheckSolvent->CheckTemp No Improvement CheckSolvent->Success Improved Yield CheckPurity Check Reagent Purity & Degas System CheckTemp->CheckPurity No Improvement CheckTemp->Success Improved Yield SideReactions Significant Side Products? CheckPurity->SideReactions Still Low Yield Protodeboronation Protodeboronation? SideReactions->Protodeboronation Yes HomoCoupling Homo-coupling? SideReactions->HomoCoupling Yes Anhydrous Use Anhydrous Conditions & Milder Base Protodeboronation->Anhydrous Stoichiometry Adjust Stoichiometry HomoCoupling->Stoichiometry Anhydrous->Success Stoichiometry->Success Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0:e->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-Ar' PdII_Aryl:s->PdII_Both:n Ar'-B(OH)₂ + Base Transmetalation Transmetalation PdII_Both:n->Pd0:s Ar-Ar' RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OH)₂ Base Base Product Ar-Ar'

References

common side reactions with 3-(Butylaminocarbonyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 3-(Butylaminocarbonyl)phenylboronic acid in their experiments. It provides troubleshooting advice and frequently asked questions regarding common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: Like many arylboronic acids, this compound can be susceptible to a few key stability issues. The most prominent is oxidative degradation, where the carbon-boron bond can be cleaved in the presence of oxidizing agents, often yielding the corresponding phenol (3-hydroxy-N-butylbenzamide).[1][2][3] This degradation can be accelerated at physiological pH.[2][3] Additionally, like other boronic acids, it can undergo dehydration to form a cyclic anhydride known as a boroxine.[4]

Q2: I am seeing a significant amount of a biaryl byproduct of my starting material in my Suzuki-Miyaura coupling reaction. What is causing this?

A2: This is a common side reaction in Suzuki-Miyaura couplings and is often referred to as homocoupling. It can occur with your this compound to form a symmetrical biaryl. This is often promoted by the reaction conditions, particularly the palladium catalyst and the presence of oxygen. Optimizing the reaction conditions, such as ensuring a thoroughly deoxygenated environment and using the appropriate catalyst and ligands, can help minimize this side product.

Q3: My purification by silica gel chromatography is giving poor recovery and streaking of my product. Why is this happening?

A3: Boronic acids can be challenging to purify via standard silica gel chromatography.[5] The polar nature of the boronic acid functional group can lead to strong interactions with the silica, causing streaking and irreversible adsorption. In some cases, the acidic nature of the silica gel can promote decomposition of the boronic acid.[6]

Q4: How can I effectively remove unreacted this compound from my reaction mixture?

A4: An effective method for removing boronic acid impurities is through an acid-base extraction.[6][7] By treating the reaction mixture with a base, the boronic acid can be converted to its water-soluble boronate salt and extracted into an aqueous layer.[6][8] The desired organic product can then be separated in the organic layer. Subsequent acidification of the aqueous layer can precipitate the boronic acid if you wish to recover it.[6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Steps
Degradation of Boronic Acid Ensure all solvents are thoroughly deoxygenated before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Boroxine While boroxine formation is reversible in the presence of water, ensure your reaction conditions are not excessively dry if you suspect this is an issue. The use of a boronic ester derivative might be considered for improved stability.
Catalyst Inactivation Use fresh, high-quality palladium catalyst and ligands. Ensure the base used is appropriate for the reaction and free of contaminants.
Issue 2: Presence of Phenol Byproduct (Deboronated Starting Material)
Possible Cause Troubleshooting Steps
Oxidative Deboronation Meticulously deoxygenate all reaction components. Avoid sources of peroxide impurities in solvents like THF or ethers.[1]
Reaction Temperature Too High Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction, a common application for this reagent.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the deoxygenated solvent system (e.g., toluene:water 4:1).

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • To remove unreacted boronic acid, extract the organic layer with an aqueous base solution (e.g., 1M NaOH).[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography (if applicable, consider using neutral alumina or reverse-phase chromatography).[6]

Visualizations

Logical Relationship: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling cause1 Degradation of Boronic Acid start->cause1 cause2 Inefficient Catalytic Cycle start->cause2 cause3 Homocoupling Side Reaction start->cause3 solution1a Deoxygenate Solvents cause1->solution1a solution1b Use Inert Atmosphere cause1->solution1b solution2a Optimize Catalyst/Ligand cause2->solution2a solution2b Screen Different Bases cause2->solution2b solution3a Ensure Deoxygenation cause3->solution3a solution3b Lower Reaction Temperature cause3->solution3b

Caption: Troubleshooting guide for low Suzuki coupling yield.

Experimental Workflow: Purification of Suzuki Coupling Product

G start Crude Reaction Mixture step1 Dilute with Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Aqueous Base Wash (e.g., 1M NaOH) step1->step2 step3 Separate Layers step2->step3 organic_layer Organic Layer (Contains Product) step3->organic_layer aqueous_layer Aqueous Layer (Contains Boronate Salt) step3->aqueous_layer step4 Dry Organic Layer (e.g., Na2SO4) organic_layer->step4 step5 Concentrate step4->step5 final_product Purified Product step5->final_product

References

Technical Support Center: Purification of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Butylaminocarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Typical impurities can include starting materials, protodeborylated byproducts (where the boronic acid group is replaced by a hydrogen), and trimeric anhydrides known as boroxines.[1] The formation of boroxines occurs through the dehydration of the boronic acid.

Q2: My purified this compound shows a complex NMR spectrum, suggesting multiple species. What could be the cause?

A2: Boronic acids are in equilibrium with their trimeric anhydrides (boroxines). This equilibrium can result in complex NMR spectra. Adding a small amount of water (H2O or D2O) to the NMR sample can often hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.[1]

Q3: Is it possible to purify this compound using standard silica gel chromatography?

A3: Standard silica gel chromatography can be challenging for boronic acids as they tend to streak or irreversibly adsorb to the stationary phase.[2][3] However, it is not impossible. Using a mobile phase with a modifier like a small amount of acetic acid or triethylamine can sometimes improve the separation.[2] Another approach is to use silica gel that has been pre-treated with boric acid.[4]

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, the acidic nature of the boronic acid group allows for purification via acid-base extraction. By treating the crude mixture with a base (e.g., NaOH), the boronic acid can be converted into its water-soluble salt and extracted into an aqueous layer, separating it from non-acidic organic impurities.[5][6] Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.[6]

Q5: My product is an oil and won't crystallize. What are my purification options?

A5: If recrystallization fails, column chromatography is a common alternative.[6] You might consider reverse-phase chromatography (C18) if normal-phase silica gel is problematic.[3][7] Another strategy is to convert the boronic acid into a more crystalline derivative, such as a pinacol ester or a diethanolamine adduct, which can be purified by chromatography or recrystallization and then hydrolyzed back to the free boronic acid.[1][7]

Troubleshooting Guides

Issue 1: Product Streaking or Sticking on Silica Gel Column
Possible Cause Solution Citation
Interaction of the acidic boronic acid with the silica surface.Add a modifier to the eluent, such as a small amount of acetic acid or triethylamine.[2]
Use a different stationary phase, like neutral alumina or reverse-phase C18 silica.[3][8]
Pre-treat the silica gel with boric acid to create "B-silica gel," which can suppress over-adsorption.[4]
The compound is too polar for the chosen eluent system.Increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate to dichloromethane/methanol) may be effective.[5][6]
Issue 2: Difficulty with Recrystallization
Possible Cause Solution Citation
The compound is an oil or does not crystallize well from a single solvent.Try anti-solvent crystallization. Dissolve the compound in a minimum amount of a good solvent, then add a poor solvent dropwise until turbidity is observed, and then allow it to cool.[2]
If the crude product is an oil, try solidifying it first by storing it in a refrigerator or freezer overnight before attempting trituration or recrystallization.[1]
Impurities are inhibiting crystallization.Attempt a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.[5]
The incorrect solvent or solvent system is being used.Screen a variety of solvents with different polarities. Mixtures of solvents can also be effective. For arylboronic acids, recrystallization from hot water or hot ethanol has been successful in some cases.[7][9]
Issue 3: Product Loss During Aqueous Work-up
Possible Cause Solution Citation
The boronic acid has some solubility in the organic wash solvent.When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently high (basic) to fully deprotonate the boronic acid and drive it into the aqueous phase.[5]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion.[9]
Incomplete precipitation upon acidification.Ensure the pH is low enough to fully protonate the boronate salt. Cool the solution in an ice bath to decrease the solubility of the boronic acid.[6]

Quantitative Data Summary

The following table presents illustrative data for common purification methods. Note that optimal results will depend on the specific impurities and scale of the experiment.

Purification Method Typical Purity (%) Typical Yield (%) Notes Citation
Recrystallization>9860-85Highly dependent on the solvent system and initial purity.[2][6]
Acid-Base Extraction>9570-90Effective for removing non-acidic impurities.[5][6]
Silica Gel Chromatography>9850-80Yield can be lower due to adsorption on silica. Modifiers may be needed.[2][6]
Derivatization to Pinacol Ester followed by Chromatography>9960-75 (overall)Two-step process, but the ester is often easier to handle and purify.[1][4]

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with an aqueous base (e.g., 1-2 M NaOH) two to three times. The boronic acid will convert to its salt and move to the aqueous layer.[5]

  • Combine the aqueous layers. Wash the combined aqueous phase with the organic solvent (e.g., EtOAc) to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a strong acid like 6 M HCl. The this compound should precipitate out of the solution.[6]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the purified product under vacuum.

G cluster_workflow Workflow: Acid-Base Extraction start Dissolve Crude Product in Ethyl Acetate extract Extract with aq. NaOH start->extract separate Separate Layers extract->separate wash_aq Wash Aqueous Layer with Ethyl Acetate separate->wash_aq Aqueous Layer Organic Layer (Impurities) Organic Layer (Impurities) separate->Organic Layer (Impurities) acidify Acidify Aqueous Layer with HCl (pH 2-3) wash_aq->acidify filter Vacuum Filtration acidify->filter dry Dry Under Vacuum filter->dry end Pure Product dry->end

Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid and a suitable solvent system can be identified.

Methodology:

  • Place the crude solid in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture like ethyl acetate/hexane) to just dissolve the solid.[2][10]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

G cluster_workflow Workflow: Recrystallization start Dissolve Crude Solid in Minimum Hot Solvent cool_rt Slowly Cool to Room Temperature start->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Workflow for Recrystallization.
Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with different polarities, especially when recrystallization is not effective.

Methodology:

  • Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase system by first analyzing the crude mixture with thin-layer chromatography (TLC).[2] A dichloromethane/methanol or ethyl acetate/hexane system may be a good starting point.[5]

  • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) to facilitate the separation of compounds.[6]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Dry the resulting product under vacuum.

G cluster_workflow Workflow: Column Chromatography start Select Stationary/Mobile Phase (via TLC) pack Pack Column with Silica Gel Slurry start->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect & Monitor Fractions (via TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Workflow for Column Chromatography.

References

Technical Support Center: Preventing Protodeboronation of 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the protodeboronation of 3-(butylaminocarbonyl)phenylboronic acid. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of the desired biaryl product and complicate purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you minimize protodeboronation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a side reaction that replaces the boronic acid group with a hydrogen atom, leading to the formation of N-butylbenzamide as a byproduct.[1] This reaction consumes your starting material, reducing the overall yield of your desired coupled product. This compound is susceptible to this reaction, a common issue with many arylboronic acids, particularly under the basic and often aqueous conditions used in Suzuki-Miyaura coupling.[2]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation, including:

  • High pH: The reaction is often fastest at high pH due to the formation of more reactive arylboronate anions.[2]

  • Presence of Water: Water can act as a proton source for the cleavage of the C-B bond.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.

  • Inefficient Catalysis: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.

  • Substituent Effects: The electron-withdrawing nature of the butylaminocarbonyl group can influence the boronic acid's stability and susceptibility to protodeboronation.

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can protect the C-B bond.

  • Optimization of Reaction Conditions: This includes using milder bases (e.g., carbonates or phosphates instead of hydroxides), lower reaction temperatures, and anhydrous solvents.

  • Employing Highly Active Catalysts: Using a highly efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, making it outcompete the slower protodeboronation pathway.[3]

  • "Slow-Release" Strategy: Using boronic acid derivatives like MIDA boronates allows for the slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

Q4: What analytical techniques can I use to monitor protodeboronation?

A4: You can monitor the extent of protodeboronation using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify the starting boronic acid, the desired product, and the protodeboronated byproduct (N-butylbenzamide).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR spectroscopy can be used to monitor the reaction in situ, providing real-time information on the consumption of starting materials and the formation of products and byproducts.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the volatile components of the reaction mixture, including the protodeboronated byproduct.

Troubleshooting Guide

If you are observing significant protodeboronation of this compound, consult the following troubleshooting guide. The table below summarizes the potential causes and recommended solutions.

Issue Potential Cause Recommended Solutions
High levels of N-butylbenzamide byproduct Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.Switch to a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Presence of Excess Water: Water acts as a proton source for the C-B bond cleavage.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding molecular sieves.
High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway.Lower the reaction temperature. A screen of temperatures (e.g., 60-100 °C) is recommended.
Inefficient Catalytic System: A slow Suzuki coupling allows more time for the boronic acid to decompose.Use a more active palladium precatalyst and a suitable phosphine ligand (e.g., Buchwald or Fuphos-type ligands). Increase catalyst loading slightly if necessary.
Inconsistent reaction yields Variability in Reagent Quality: Degradation of the boronic acid over time.Use fresh this compound or its corresponding boronate ester.
Inconsistent Reaction Setup: Variations in solvent degassing or inert atmosphere.Ensure thorough degassing of solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Reaction stalls or is incomplete Catalyst Deactivation: Presence of oxygen or other impurities.Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.
Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble.Choose a solvent system that ensures good solubility of all components. For biphasic systems, ensure vigorous stirring.

Experimental Protocols

The following are example protocols that can be adapted to minimize the protodeboronation of this compound in a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using a Boronic Acid with a Mild Base

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Pinacol Boronate Ester under Anhydrous Conditions

Materials:

  • This compound pinacol ester

  • Aryl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos or XPhos)

  • Anhydrous base (e.g., finely powdered K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound pinacol ester (1.2-1.5 equivalents), and the anhydrous base (2.0-3.0 equivalents).

  • In a separate vial, prepare a solution of the palladium precatalyst and the phosphine ligand in the anhydrous solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

To effectively combat protodeboronation, it is crucial to understand that it is a competing reaction to the desired Suzuki-Miyaura coupling. The following diagrams illustrate the competing pathways and a logical workflow for troubleshooting.

G cluster_0 Starting Materials cluster_1 Reaction Conditions Aryl Halide Aryl Halide Desired Pathway Desired Pathway Aryl Halide->Desired Pathway Oxidative Addition Boronic Acid Boronic Acid Boronic Acid->Desired Pathway Transmetalation Undesired Pathway Undesired Pathway Boronic Acid->Undesired Pathway Protodeboronation Pd Catalyst Pd Catalyst Pd Catalyst->Desired Pathway Base Base Base->Desired Pathway Base->Undesired Pathway Solvent Solvent Solvent->Desired Pathway Solvent->Undesired Pathway Coupled Product Coupled Product Desired Pathway->Coupled Product Reductive Elimination Protodeboronated Byproduct Protodeboronated Byproduct Undesired Pathway->Protodeboronated Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

The following decision tree provides a systematic approach to troubleshooting when significant protodeboronation is observed.

G Start High Protodeboronation Observed Base Is a strong base (e.g., NaOH, KOH) being used? Start->Base ChangeBase Switch to a weaker base (e.g., K2CO3, K3PO4) Base->ChangeBase Yes Water Is the reaction run in an aqueous or protic solvent? Base->Water No Anhydrous Switch to anhydrous solvents and reagents Water->Anhydrous Yes Temp Is the reaction temperature high (>100 °C)? Water->Temp No LowerTemp Lower the reaction temperature Temp->LowerTemp Yes Catalyst Is the reaction sluggish? Temp->Catalyst No OptimizeCatalyst Use a more active catalyst/ligand system or increase loading Catalyst->OptimizeCatalyst Yes BoronicEster Consider using a boronic ester (pinacol or MIDA) Catalyst->BoronicEster No

Caption: Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions involving boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction has failed or resulted in a very low yield. What are the primary factors I should investigate?

When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:

  • Reagent Quality and Stability: The purity and stability of your starting materials are paramount. Boronic acids, in particular, can degrade over time.[1][2][3]

  • Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active and have been stored correctly.[1][2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to undesirable side reactions.[1][2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and often interdependent.[1][3][4][5]

Q2: How can I assess the quality and stability of my boronic acid?

The purity of the boronic acid directly impacts the efficiency, yield, and reproducibility of the Suzuki coupling.[6][7] Impurities can poison the palladium catalyst or lead to side reactions.[6]

  • Appearance: Boronic acids are typically white crystalline powders.[3] An oily or sticky appearance may indicate the formation of cyclic trimers known as boroxines. While often usable in the reaction, this can signify degradation.[3]

  • Analytical Techniques: To definitively assess purity, use techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Quantitative NMR (qNMR) with an internal standard can provide accurate purity determination.[8]

Table 1: Analytical Methods for Boronic Acid Purity Assessment

TechniquePurposeKey Considerations
¹H NMR Structural confirmation and identification of organic impurities.Boroxine formation can lead to complex or broad spectra.[8]
¹¹B NMR Provides information about the boron environment.Can help identify different boron species.
HPLC (RP-HPLC) High-resolution separation to quantify purity and detect impurities.Boronic acids can be challenging due to their polarity and tendency to form boroxines.[8]
Titration Determines the concentration of boric acid.A classic and accurate method for high-concentration boron samples.[9][10]

Q3: I suspect my palladium catalyst is inactive. What should I do?

Catalyst deactivation is a common reason for reaction failure.

  • Use a Fresh Catalyst: If possible, use a fresh batch of catalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.[2]

  • Ensure Proper Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ.[1][11] This reduction can sometimes be inefficient or lead to side reactions.[11]

Q4: My reaction is plagued by side products. What are the common side reactions and how can I minimize them?

Two prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a major pathway for boronic acid degradation.[1][2][12] It is often exacerbated by strong bases, high temperatures, and the presence of water.[1][3]

    • Mitigation Strategies:

      • Use a milder base (e.g., K₂CO₃, KF) instead of strong bases (e.g., NaOH, K₃PO₄).[1]

      • Employ anhydrous reaction conditions.[1]

      • Use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][3][11][12] These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of protodeboronation.[12][13]

  • Homocoupling: This is the coupling of two boronic acid molecules.[14] It is often promoted by the presence of oxygen and can occur if the Pd(II) source is not efficiently reduced to Pd(0).[11]

    • Mitigation Strategies:

      • Thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen).[1][2]

      • Use a Pd(0) catalyst source directly.[3]

Table 2: Common Side Products and Mitigation Strategies

Side ProductCauseSuggested Solutions
Protodeboronation Product - High temperature- Strong base- Excess water[3]- Use milder reaction conditions (lower temperature, weaker base).- Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).[3]
Homocoupling Product - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0)[11]- Thoroughly degas the reaction mixture.- Use a direct Pd(0) catalyst source.[3]
Dehalogenation Product - Side reaction where the aryl halide is reduced.- Optimize reaction conditions (temperature, base, solvent).[14]

Q5: How do I choose the optimal base and solvent for my Suzuki reaction?

The choice of base and solvent is highly interdependent and substrate-specific.[1]

  • Base Selection: The base activates the boronic acid for the crucial transmetalation step.[4][15] The required basicity depends on the substrates.

    • Common Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, and KF are frequently used.[4][15]

    • Considerations: Stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation and degradation of sensitive functional groups.[1] For biphasic reactions, ensure vigorous stirring to maximize contact between the phases.[1]

  • Solvent Selection: The solvent affects the solubility of reagents and the stability of the catalytic species.[3]

    • Common Solvents: Toluene, THF, dioxane, and DMF are often used.[4] Biphasic systems, often with water, are common to dissolve the inorganic base.[4][11]

    • Anhydrous vs. Aqueous: While water can be crucial for activating the boronic acid, anhydrous conditions can minimize protodeboronation.[1][3]

Table 3: Comparison of Common Bases in Suzuki Coupling

BasePropertiesCommon Applications
K₂CO₃ / Na₂CO₃ Mild, inexpensive, and widely used.General purpose, often in aqueous/organic solvent mixtures.
Cs₂CO₃ More soluble in organic solvents, often more effective for challenging couplings.[15]Sterically hindered substrates, less reactive aryl chlorides.
K₃PO₄ Stronger base, often used in anhydrous conditions.Can be effective but may promote side reactions with sensitive substrates.
KF Mild base, can be effective in preventing protodeboronation.[1]For boronic acids prone to protodeboronation.

Q6: I am working with a sterically hindered or electron-rich/deficient substrate and the reaction is not proceeding. What should I try?

Challenging substrates often require specialized conditions.

  • Sterically Hindered Substrates: Steric bulk can slow down the transmetalation and reductive elimination steps.[1]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These can accelerate the key steps in the catalytic cycle.

  • Electron-Rich Aryl Halides: These are less reactive in the oxidative addition step.

    • Solution: Use electron-rich ligands to facilitate oxidative addition.[16]

  • Electron-Deficient Boronic Acids: These are more susceptible to protodeboronation.[2]

    • Solution: Use milder bases, anhydrous conditions, or more stable boronic acid derivatives.[2]

  • Aryl Chlorides: Due to the strong C-Cl bond, oxidative addition is slower compared to bromides or iodides.[2][17]

    • Solution: Requires highly active catalyst systems with electron-rich and bulky ligands.[2][17]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a representative procedure and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent catalyst deactivation.[1][2]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by flash column chromatography.[1][3]

Protocol for the Preparation of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization

This procedure can be used to convert an unstable boronic acid into a more stable, crystalline solid.[18]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1][18]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1][18]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1][18]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.[1][18]

Visual Guides

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Reaction reagent_check Check Reagent Quality (Boronic Acid, Aryl Halide) start->reagent_check catalyst_check Verify Catalyst/Ligand Activity start->catalyst_check conditions_check Evaluate Reaction Conditions (Base, Solvent, Temp) start->conditions_check atmosphere_check Ensure Inert Atmosphere start->atmosphere_check side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) reagent_check->side_reactions catalyst_check->side_reactions conditions_check->side_reactions atmosphere_check->side_reactions optimize_reagents Use Fresh/Purified Reagents Consider Boronate Esters side_reactions->optimize_reagents Degradation Observed optimize_catalyst Use Fresh Catalyst/Ligand Screen Different Systems side_reactions->optimize_catalyst No Conversion optimize_conditions Screen Bases and Solvents Adjust Temperature side_reactions->optimize_conditions Side Products Observed degas_rigorously Degas Solvents Thoroughly Use Schlenk Technique side_reactions->degas_rigorously Homocoupling Observed success Successful Reaction optimize_reagents->success optimize_catalyst->success optimize_conditions->success degas_rigorously->success

References

catalyst selection to minimize homocoupling of 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection to Minimize Homocoupling of 3-(Butylaminocarbonyl)phenylboronic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This depletes the boronic acid starting material and complicates the purification of the desired cross-coupled product.[1] The following guide provides a systematic approach to troubleshoot and minimize this undesired reaction.

Observation Potential Cause Recommended Action
Significant formation of homocoupling byproduct Presence of Pd(II) species in the catalyst source.Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] These do not require an initial reduction step that can be mediated by the homocoupling of the boronic acid.[2]
Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents.[3] Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial as oxygen can promote the oxidation of Pd(0) to Pd(II), which in turn catalyzes homocoupling.[1][3] A nitrogen subsurface sparge can be particularly effective.[4][5]
Inappropriate ligand selection.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2] The steric hindrance of these ligands can disfavor the formation of intermediates leading to homocoupling.[2]
Unsuitable base.Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[2] Strong bases can sometimes promote side reactions.
Low yield of the desired cross-coupled product Slow transmetalation of the electron-deficient boronic acid.Optimize the catalyst system to facilitate transmetalation. Buchwald-type ligands (e.g., SPhos, XPhos) are known to be effective for electron-poor substrates.[6]
Catalyst deactivation.The amide functionality in the substrate could potentially coordinate to the palladium center. The use of bulky ligands can help mitigate this.
Protodeborylation of the boronic acid.Ensure anhydrous conditions if possible, as water can facilitate protodeborylation, especially with electron-deficient boronic acids. Using boronic esters (e.g., pinacol esters) can also reduce this side reaction.
Reaction is sluggish or does not go to completion Low catalyst activity for the specific substrate.Screen a panel of palladium catalysts and ligands. For electron-deficient arylboronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[6] Consider catalysts like Pd(dppf)Cl₂ which are robust for challenging couplings.[7]
Suboptimal reaction temperature.Carefully increasing the reaction temperature may improve the rate of the desired cross-coupling reaction. However, be aware that higher temperatures can also sometimes increase the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1] This is problematic because it consumes the boronic acid, reducing the yield of the intended cross-coupled product, and introduces an impurity that can be difficult to separate during purification.[1]

Q2: Why is this compound particularly susceptible to homocoupling?

A2: Phenylboronic acids bearing electron-withdrawing groups, such as the amide group in this compound, can be more prone to certain side reactions, including homocoupling, under specific conditions.[8] However, the primary drivers for homocoupling are generally related to the reaction conditions, particularly the presence of oxygen and Pd(II) species.[1][3]

Q3: How does the choice of palladium precatalyst influence homocoupling?

A3: Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) need to be reduced in situ to the active Pd(0) catalyst. This reduction can be facilitated by the homocoupling of two boronic acid molecules.[2] By contrast, using a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) circumvents this initial reduction step and can therefore significantly reduce the extent of homocoupling.[2]

Q4: What is the role of ligands in suppressing homocoupling?

A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are highly effective at minimizing homocoupling.[2] Their steric bulk can physically hinder the approach of two boronic acid molecules to the palladium center, thereby disfavoring the homocoupling pathway.

Q5: Can the choice of base affect the level of homocoupling?

A5: Yes, the base is crucial for the activation of the boronic acid for transmetalation.[9] However, an inappropriate choice can promote side reactions. For minimizing homocoupling, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases.[2]

Data Presentation: Catalyst System Comparison for Electron-Deficient Arylboronic Acids

The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving electron-deficient or functionally complex arylboronic acids, which can serve as a guide for your experiments with this compound.

Table 1: Comparison of Palladium Catalysts for the Coupling of Functionalized Arylboronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
Pd(dppf)Cl₂Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for highly challenging substrates.2-5

Data compiled from analogous systems reported in the literature.[6]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Electron-Deficient Substrates

BaseSolventKey Characteristics
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates. The biphasic system can sometimes complicate kinetic analysis.[6]
K₂CO₃Dioxane/H₂OA common and effective base of moderate strength.[6]
Cs₂CO₃THFA strong base that can accelerate slow reactions, but may also promote side reactions.[6]
Et₃NAcetonitrileAn organic base useful in anhydrous conditions, but its weaker basicity may not be sufficient for challenging substrates.[6]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the reaction conditions to minimize homocoupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 10 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and ligand in the degassed solvent.

  • Reaction Initiation: Add the degassed solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Catalyst and Condition Selection

The following diagram illustrates a decision-making workflow for selecting the optimal catalyst and reaction conditions to minimize the homocoupling of this compound.

G cluster_0 start Start: High Homocoupling Observed q_catalyst Is a Pd(II) precatalyst (e.g., Pd(OAc)2) being used? start->q_catalyst a_catalyst_yes Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) q_catalyst->a_catalyst_yes Yes q_atmosphere Is the reaction rigorously deoxygenated? q_catalyst->q_atmosphere No a_catalyst_yes->q_atmosphere a_atmosphere_no Implement rigorous degassing of solvents and reagents (e.g., N2/Ar sparging) q_atmosphere->a_atmosphere_no No q_ligand Is a bulky, electron-rich ligand being used? q_atmosphere->q_ligand Yes a_atmosphere_no->q_ligand a_ligand_no Screen bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands q_ligand->a_ligand_no No q_base Is a strong base being used? q_ligand->q_base Yes a_ligand_no->q_base a_base_yes Switch to a weaker inorganic base (e.g., K2CO3, K3PO4) q_base->a_base_yes Yes end Optimized Conditions: Minimized Homocoupling q_base->end No a_base_yes->end

Caption: Decision tree for troubleshooting homocoupling in Suzuki-Miyaura reactions.

Reaction Pathway Diagram

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the undesired homocoupling side reaction.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway ArX Ar-X (Aryl Halide) oxidative_addition Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)2 (this compound) transmetalation Transmetalation Ar_prime_BOH2->transmetalation Pd0 Pd(0) Catalyst Pd0->oxidative_addition Ar_Pd_X Ar-Pd(II)-X oxidative_addition->Ar_Pd_X Ar_Pd_X->transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' transmetalation->Ar_Pd_Ar_prime reductive_elimination Reductive Elimination Ar_Pd_Ar_prime->reductive_elimination reductive_elimination->Pd0 Regenerated cross_product Ar-Ar' (Desired Product) reductive_elimination->cross_product Ar_prime_BOH2_2 2 x Ar'-B(OH)2 homocoupling_reaction Homocoupling Ar_prime_BOH2_2->homocoupling_reaction PdII_O2 Pd(II) / O2 PdII_O2->homocoupling_reaction homocoupling_product Ar'-Ar' (Homocoupling Byproduct) homocoupling_reaction->homocoupling_product

Caption: Competing pathways: Suzuki cross-coupling vs. boronic acid homocoupling.

References

Technical Support Center: 3-(Butylaminocarbonyl)phenylboronic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-(Butylaminocarbonyl)phenylboronic acid. The following sections detail the impact of base and solvent selection on reaction outcomes, offer solutions to common experimental issues, and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a base for a Suzuki-Miyaura coupling reaction with this compound?

A1: The choice of base is crucial as it activates the boronic acid for transmetalation to the palladium catalyst.[1][2] For this compound, key considerations include:

  • Basicity: A base must be strong enough to form the boronate species but not so strong as to cause unwanted side reactions like amide hydrolysis.

  • Solubility: The base should be at least partially soluble in the reaction solvent to be effective.

  • Counter-ion Effects: The nature of the cation (e.g., K+, Na+, Cs+) can influence the reaction rate and yield.

Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point as they are effective in promoting the reaction while minimizing the risk of amide cleavage.[3]

Q2: How does the choice of solvent affect the outcome of reactions with this compound?

A2: The solvent plays a critical role in solubilizing reactants, stabilizing the catalyst, and influencing the reaction rate. Common solvents for Suzuki-Miyaura reactions include ethereal solvents (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF), often in combination with water.[4][5] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[6] However, an excess of water can promote protodeboronation. For this compound, a solvent system like dioxane/water or toluene/water is a common and effective choice.

Q3: I am observing significant protodeboronation of my this compound. What can I do to minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. To minimize it:

  • Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

  • Anhydrous conditions: While some water can be beneficial, using rigorously dried solvents and reagents can reduce the primary proton source.

  • Lower reaction temperature: Higher temperatures can increase the rate of protodeboronation.

  • Use a protected boronic acid derivative: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow release" of the active species, minimizing its decomposition.

Q4: Can the amide group in this compound interfere with the reaction?

A4: Yes, the amide group can potentially influence the reaction in a few ways:

  • Hydrolysis: Under strongly basic conditions, particularly at elevated temperatures, the amide bond may be susceptible to hydrolysis. Using milder bases and moderate temperatures can mitigate this.

  • Catalyst Inhibition: The lone pairs on the nitrogen and oxygen atoms of the amide could potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can often prevent this by sterically shielding the metal center.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Poor quality of boronic acid.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen a variety of bases and solvents (see data tables below). 3. Increase the reaction temperature in increments of 10 °C. 4. Verify the purity of the this compound by NMR or LC-MS.
Significant Protodeboronation 1. Base is too strong. 2. Presence of excess water. 3. High reaction temperature.1. Switch to a weaker base (e.g., from KOH to K₂CO₃ or K₃PO₄). 2. Use anhydrous solvents or reduce the amount of water in the co-solvent system. 3. Lower the reaction temperature.
Formation of Homocoupling Byproduct 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst.1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar). 2. Use a Pd(0) source directly or ensure efficient in situ reduction of the Pd(II) precatalyst.
Amide Hydrolysis 1. Base is too strong. 2. High reaction temperature and/or prolonged reaction time.1. Use a milder base such as K₂CO₃ or KF. 2. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.

Data Presentation

The following tables present illustrative yield data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This data is intended to serve as a guideline for reaction optimization. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Base on Reaction Yield

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), dioxane/water (4:1), 100 °C, 6 h.

Base (2.0 equiv) Illustrative Yield (%) Observations
K₃PO₄92High yield, clean reaction.
K₂CO₃88Good yield, common and cost-effective choice.
Cs₂CO₃95Excellent yield, often effective in challenging couplings.
NaOH65Lower yield with some amide hydrolysis observed.
Et₃N<10Ineffective under these conditions.

Table 2: Effect of Solvent on Reaction Yield

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv), 100 °C, 6 h.

Solvent (v/v ratio) Illustrative Yield (%) Observations
Dioxane/Water (4:1)92Excellent yield, good solubility of reagents.
Toluene/Water (4:1)85Good yield, may require vigorous stirring for biphasic mixture.
DMF78Moderate yield, requires careful degassing.
THF/Water (4:1)80Good yield, lower boiling point may require longer reaction times.
Acetonitrile/Water (4:1)75Moderate yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L₂-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Reaction CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckReagents->Start Reagents Impure OptimizeBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) CheckReagents->OptimizeBase Reagents OK OptimizeSolvent Optimize Solvent (e.g., Dioxane/H₂O) OptimizeBase->OptimizeSolvent IncreaseTemp Increase Temperature OptimizeSolvent->IncreaseTemp CheckSideReactions Analyze for Side Reactions (Protodeboronation, Homocoupling) IncreaseTemp->CheckSideReactions MilderBase Use Milder Base CheckSideReactions->MilderBase Protodeboronation Degas Improve Degassing/ Inert Atmosphere CheckSideReactions->Degas Homocoupling Success Successful Reaction CheckSideReactions->Success No Major Side Reactions & Yield Improved MilderBase->Success Degas->Success

Caption: Troubleshooting workflow for optimizing reactions.

References

Technical Support Center: Purification of Boronic Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acids by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying boronic acids by recrystallization?

Boronic acids present unique purification challenges due to their chemical nature. They are often polar and can exhibit amphiphilic character, making solvent selection difficult. A primary issue is their propensity to form cyclic anhydrides, known as boroxines, through the loss of water, especially at elevated temperatures.[1] This can complicate purification and analysis. Furthermore, many boronic acids are unstable and can undergo protodeboronation (loss of the boronic acid group), particularly under harsh pH or temperature conditions.

Q2: How do I select an appropriate solvent for recrystallizing my boronic acid?

Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the boronic acid completely at an elevated temperature but poorly at room or lower temperatures.[2] For aryl boronic acids, common choices include hot water, ethanol, or mixed solvent systems like ethanol/water.[3][4] Non-polar solvents tend to favor the formation of the anhydride form, while aqueous solutions typically yield the free acid.[1] Small-scale solubility tests with a variety of solvents are highly recommended to identify the optimal system for your specific compound.[5][6]

Q3: My boronic acid "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the boronic acid separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound (or an impure mixture) is lower than the boiling point of the solvent. To resolve this, you can try adding more of the "good" solvent to decrease the saturation point, or switch to a lower-boiling point solvent system. Allowing the solution to cool more slowly can also encourage proper crystal formation instead of oiling.[7]

Q4: My recrystallization yield is very low. What are the common causes and solutions?

Low recovery can stem from several factors. Using an excessive amount of solvent is a frequent cause, as it keeps a significant portion of the product dissolved even at low temperatures.[8] To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product.[5][9] Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.[10] Finally, be cautious when washing the collected crystals; use a minimal amount of ice-cold solvent to avoid redissolving the product.[8][11]

Q5: Can I use chromatography to purify boronic acids if recrystallization fails?

While possible, chromatography of boronic acids can be challenging. Many boronic acids adhere strongly to or decompose on standard silica gel.[12] If chromatography is necessary, using neutral alumina or boric acid-treated silica gel may yield better results.[13] Reverse-phase chromatography (e.g., C18) is another option, but it can be difficult to remove the aqueous mobile phase without causing decomposition, especially for sensitive compounds.[12]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling
Possible Cause Recommended Solution
Solution is too dilute (too much solvent used).Reheat the solution to evaporate some of the solvent, increasing the concentration. Allow to cool again.[14]
Supersaturation has not been achieved.Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[7]
Add a "seed crystal" of the pure boronic acid to the cooled solution to initiate crystal growth.[7]
Inappropriate solvent system.Re-evaluate the solvent choice through small-scale solubility tests. Consider a mixed-solvent system.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before transferring to an ice bath. Rapid cooling can sometimes inhibit nucleation.[14][15]
Issue 2: Poor Purity of Recovered Crystals
Possible Cause Recommended Solution
Inefficient removal of impurities.Ensure the correct solvent system is used, where impurities are either highly soluble or insoluble. If impurities are insoluble in the hot solution, a hot filtration step is necessary.
Co-precipitation of impurities.Slow down the cooling rate. Slower crystal growth often results in a purer crystal lattice as impurities are excluded more effectively.[15]
Incomplete drying.Residual solvent can act as an impurity and depress the melting point. Ensure crystals are thoroughly dried under vacuum.
Formation of anhydrides (boroxines).Recrystallizing from a solvent system containing water can help to hydrolyze the anhydride back to the free boronic acid.[1]
Issue 3: Formation of Boronic Anhydride (Boroxine)
Possible Cause Recommended Solution
Dehydration at elevated temperatures.Minimize the time the boronic acid is heated in solution.
Use of non-polar, anhydrous solvents.Recrystallize from a solvent system containing a protic solvent like water or an alcohol to favor the formation of the free acid.
Storage conditions.Store the purified boronic acid in a desiccator to prevent gradual dehydration.

Data Presentation

Table 1: Recommended Solvent Systems for Boronic Acid Recrystallization

Boronic Acid TypeSolvent SystemKey Considerations
Simple Arylboronic Acids (e.g., Phenylboronic Acid)WaterGood for obtaining the free acid form. Solubility is ~1.1 g/100 g at 0°C and ~2.5 g/100 g at 25°C.[16]
Substituted Arylboronic AcidsEthanol/WaterA versatile mixed-solvent system. The ratio can be adjusted to optimize solubility and recovery.[3]
Toluene/HexaneA non-polar system that may favor the crystallization of the anhydride (boroxine). Dissolve in hot toluene and add hexane as the anti-solvent.[7]
Ethyl AcetateA moderately polar single solvent option.[7][13]
DichloroethaneCan be a suitable solvent for some boronic acids.[7][13]
Heteroarylboronic AcidsMixed Solvents (e.g., Acetone/Water, Methanol/Water)The polarity of the heteroaromatic ring will heavily influence the choice of solvents.[17]
Aliphatic Boronic AcidsEther/HexaneOften less stable than arylboronic acids; recrystallization may be challenging. Derivatization is often preferred.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the boronic acid at high temperature but not at low temperature.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the boronic acid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[6]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility characteristics. It involves a "good" solvent that readily dissolves the boronic acid and a "bad" (or anti-solvent) in which the boronic acid is insoluble.[18]

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[5][19]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation

This is an effective alternative for purifying boronic acids that are difficult to recrystallize directly. The DEA adduct is often a stable, crystalline solid that can be easily isolated and subsequently hydrolyzed back to the pure boronic acid.[12][20][21]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like dichloromethane or ether. Add a slight molar excess of diethanolamine. The DEA-boronate adduct will often precipitate as a white solid.[20] Stir at room temperature until the precipitation is complete.

  • Isolation of Adduct: Collect the crystalline adduct by filtration and wash with the solvent (e.g., ether).

  • Hydrolysis: To recover the free boronic acid, the DEA adduct can be hydrolyzed. This is often achieved by treatment with an acid (e.g., HCl) in a biphasic system (e.g., ether/water) or by shaking with a saturated solution of boric acid.[12]

  • Extraction: Extract the pure boronic acid into an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified boronic acid.

Visualizations

G cluster_start Starting Point cluster_recrystallization Recrystallization Workflow start Crude Boronic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Boronic Acid dry->pure_product

Caption: General workflow for single-solvent recrystallization of boronic acids.

G cluster_troubleshooting Troubleshooting Crystallization Failure start No Crystals Form Upon Cooling check_concentration Is the solution too dilute? start->check_concentration reheat Reheat and Evaporate Solvent check_concentration->reheat Yes induce_crystallization Induce Crystallization check_concentration->induce_crystallization No reheat->start Re-cool scratch Scratch Flask induce_crystallization->scratch seed Add Seed Crystal induce_crystallization->seed reassess_solvent Re-evaluate Solvent System induce_crystallization->reassess_solvent If still no crystals scratch->start Observe seed->start Observe

Caption: Decision-making process for troubleshooting when no crystals form.

G cluster_dea Purification via DEA Adduct start Crude Boronic Acid in Ether add_dea Add Diethanolamine (DEA) start->add_dea precipitate Precipitate DEA Adduct add_dea->precipitate filter_adduct Filter and Wash Adduct precipitate->filter_adduct hydrolyze Hydrolyze Adduct (e.g., with acid) filter_adduct->hydrolyze extract Extract with Organic Solvent hydrolyze->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate pure_product Pure Boronic Acid dry_evaporate->pure_product

References

Technical Support Center: Boronic Acid Stability in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered with boronic acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my boronic acid might be degrading?

A1: Boronic acids are susceptible to several decomposition pathways that can lower the yield of your Suzuki coupling reaction. The three main pathways are:

  • Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material. It is often accelerated by aqueous bases and is a significant issue for electron-rich, heterocyclic, and vinyl boronic acids.[1][2][3]

  • Oxidation: In the presence of oxygen, boronic acids can oxidize to form phenols. This is often catalyzed by the palladium catalyst and can be minimized by ensuring the reaction is performed under strictly inert conditions.[4]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric acid in the presence of water, the reactivity of boroxines can differ, potentially complicating reaction kinetics.

Q2: My Suzuki reaction has a low yield. How do I know if boronic acid instability is the problem?

A2: Low yields are a common issue. Before focusing on the boronic acid, first, check other key parameters: catalyst activity, purity of the aryl halide, and proper degassing of solvents.[1][5] If those are confirmed to be optimal, suspect boronic acid instability if you observe the following:

  • Protodeboronated byproduct: Your crude reaction mixture contains a significant amount of the arene/heteroarene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂). This can be identified by LC-MS or NMR analysis.

  • Homocoupling byproduct: You observe a significant amount of a biaryl product formed from two molecules of your boronic acid (Ar-Ar). This can be promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced.[4][6]

  • Old or improperly stored reagent: Boronic acids can degrade over time, especially if exposed to air and moisture.[7] If your reagent is old, its purity may be compromised.

Q3: What is the "2-pyridyl problem" and how does it relate to stability?

A3: The "2-pyridyl problem" refers to the particular difficulty in using 2-pyridylboronic acids in Suzuki couplings. This isomer is notoriously unstable and prone to rapid protodeboronation.[8] The proximity of the pyridine nitrogen to the boronic acid group can lead to catalyst inhibition by coordinating to the palladium center and accelerates decomposition.[8] To overcome this, highly stable derivatives like MIDA boronates are often required.[8][9]

Q4: Are electron-rich or electron-poor arylboronic acids more stable?

A4: The electronic nature of the aryl group significantly impacts stability, particularly concerning protodeboronation.

  • Electron-rich arylboronic acids are generally more susceptible to protodeboronation.

  • Electron-deficient arylboronic acids are often more stable towards protodeboronation but can be less nucleophilic, which may slow down the desired transmetalation step in the Suzuki coupling.[10] However, some highly electron-deficient boronic acids can decompose via different pathways.[11][12]

Troubleshooting Guide

Problem: My Suzuki coupling reaction failed or has a very low yield, and I suspect boronic acid decomposition.

This guide provides a systematic approach to troubleshooting and improving your reaction outcomes.

Step 1: Assess Boronic Acid Quality and Storage
  • Action: Check the age and storage conditions of your boronic acid. If it is old or has not been stored under an inert atmosphere in a desiccator, consider using a fresh bottle.

  • Analysis: You can assess the purity of your boronic acid using HPLC or Quantitative NMR (qNMR).

Step 2: Mitigate Protodeboronation During the Reaction

Protodeboronation is a major cause of low yields. Consider the following modifications to your protocol.

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to milder bases can be effective.

    • Recommendation: Try using K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH.[1]

  • Employ Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly suppress this side reaction.[1]

  • Use a More Stable Boron Reagent: If the parent boronic acid is inherently unstable, converting it to a more robust derivative is a highly effective strategy.[3][5] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[2][3][9]

Boronic Acid DerivativeKey FeaturesStability
Pinacol Esters Improve stability by protecting the boronic acid moiety. Can often be purified by chromatography.Good
MIDA Boronates N-methyliminodiacetic acid (MIDA) esters are exceptionally stable, often crystalline, air-stable solids that can be stored long-term.[7][13]Excellent
Diethanolamine (DEA) Adducts Form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[14][15]Very Good
Trifluoroborates (R-BF₃K) Stable, crystalline salts that slowly release the boronic acid under reaction conditions.Very Good
Step 3: Optimize General Reaction Conditions
  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to both homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][5]

  • Catalyst Choice: For challenging couplings involving unstable boronic acids, use a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[10][11]

Quantitative Data Summary

The stability of boronic acids is highly dependent on their structure and the pH of the medium. The following table provides illustrative data on the stability of various boronic acids to protodeboronation.

Table 1: Comparative Half-lives (t½) of Boronic Acids Under Basic Conditions. Data represents stability towards protodeboronation at 70 °C in 50% aqueous dioxane at high pH (pH 13, unless specified).

Boronic AcidSubstituent TypeApproximate Half-life (t½)Reference
2-Pyridylboronic acidHeteroaromatic (Basic)~25 seconds (at pH 7)[16][17]
5-Thiazolylboronic acidHeteroaromatic (Basic)~50 seconds (at pH 7)[16]
Phenylboronic acidAryl (Neutral)> 1 month[12]
4-Methoxyphenylboronic acidAryl (Electron-Rich)~1 month[12]
2,6-Difluorophenylboronic acidAryl (Electron-Poor)~5 seconds[12]
Pentafluorophenylboronic acidAryl (Electron-Poor)~2.6 milliseconds[12]
Vinylboronic acidAlkenyl> 1 week[16]
Cyclopropylboronic acidAlkyl> 1 week[16]

Note: This data is for comparative purposes. Absolute rates are highly sensitive to specific reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Unstable Boronic Acid using a MIDA Boronate

This protocol utilizes a stable MIDA boronate ester, which releases the unstable boronic acid in situ.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2–1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) and ligand.[7][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Bench-Stable MIDA Boronate Ester

This protocol describes the conversion of a boronic acid to its more stable MIDA ester using MIDA anhydride.[1][18][19]

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[1]

  • Inert Atmosphere: Cap the flask with a septum, evacuate, and backfill with nitrogen.

  • Solvent Addition: Add anhydrous dioxane via syringe to form a suspension.

  • Reaction: Heat the mixture in an oil bath at 70 °C for 24 hours. A precipitate will form.[1]

  • Isolation: Cool the mixture to room temperature. Isolate the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with diethyl ether and dry under high vacuum to yield the pure MIDA boronate ester as a free-flowing, air-stable powder.[6]

Protocol 3: Purity Assessment of a Boronic Acid by HPLC

This protocol provides a general method for determining the purity of a boronic acid sample.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient, for example, 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Standard Preparation: Accurately prepare a stock solution of a certified reference standard of the boronic acid in a suitable diluent (e.g., 50:50 acetonitrile/water). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the boronic acid sample and dissolve it in the same diluent to a known concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution onto the HPLC system.

  • Calculation: Determine the purity of the sample by comparing its peak area to the calibration curve generated from the reference standard.

Visual Guides

DecompositionPathways Key Decomposition Pathways of Boronic Acids cluster_decomp Decomposition Products BA Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation Product (Ar-H) BA->Protodeboronation H₂O / Base Oxidation Oxidation Product (Ar-OH) BA->Oxidation [O] / Pd cat. Boroxine Boroxine (ArBO)₃ BA->Boroxine - H₂O (Dehydration)

Caption: Major decomposition pathways for boronic acids.

TroubleshootingFlowchart Troubleshooting Low Yield in Suzuki Coupling start Low / No Yield q1 Is Boronic Acid Old or Stored Improperly? start->q1 a1_yes Use Fresh Reagent. Assess Purity (HPLC/NMR). q1->a1_yes Yes q2 Are Reaction Conditions Strictly Inert? q1->q2 No end_node Re-run Optimized Reaction a1_yes->end_node a2_no Thoroughly Degas Solvents. Use Schlenk Technique. q2->a2_no No q3 Is Protodeboronation Suspected (e.g., Heteroaryl)? q2->q3 Yes a2_no->end_node a3_yes Modify Protocol: 1. Use Milder Base (K₂CO₃). 2. Use Anhydrous Conditions. 3. Switch to Stable Derivative   (MIDA, Pinacol Ester). q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision flowchart for troubleshooting low Suzuki coupling yields.

Workflow Experimental Workflow for Assessing Boronic Acid Purity cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation prep Accurately weigh sample & standard dissolve Dissolve in appropriate solvent/diluent prep->dissolve hplc HPLC Analysis dissolve->hplc Inject qnmr qNMR Analysis dissolve->qnmr Analyze integrate Integrate Peak Areas / NMR Signals hplc->integrate qnmr->integrate calculate Calculate Purity vs. Standard integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for the purity assessment of boronic acids.

References

strategies to improve the efficiency of boronic acid cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in boronic acid cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem: Low or No Yield of Desired Product

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or negligible yield. What are the primary factors I should investigate?

A1: Low yields are a frequent issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by poor quality, degradation, or an inappropriate ligand choice.[1]

    • Solution: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1] For challenging substrates, such as aryl chlorides or sterically hindered partners, consider using more active, bulky, and electron-rich ligands (e.g., SPhos, XPhos) or specialized pre-catalysts.[2][3]

  • Poor Reagent Quality: The stability of the boronic acid and the reactivity of the organohalide are critical.

    • Solution: Use fresh, high-purity boronic acid, as they can degrade over time, especially electron-deficient ones which are prone to protodeboronation.[1] If stability is a persistent issue, consider using more robust boronic esters like pinacol or MIDA boronates.[4][5] Verify the reactivity of your organohalide, following the general trend: I > Br > OTf >> Cl.[1][3]

  • Suboptimal Base or Solvent: The base is essential for the transmetalation step, and the solvent affects solubility and reaction kinetics.[6][7]

    • Solution: Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[7] The choice of solvent (e.g., Toluene, Dioxane, THF) can also have a significant impact; often, a mixture with water is beneficial.[2][6]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated through oxidation.[1]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8] Solvents must be properly degassed before use. Common techniques include sparging with an inert gas or using the freeze-pump-thaw method for more rigorous oxygen removal.[9]

Problem: Significant Side Product Formation

Q2: I am observing a significant amount of boronic acid homocoupling. What causes this and how can it be prevented?

A2: The formation of a biaryl product from two molecules of your boronic acid is a common side reaction that consumes your starting material and complicates purification.

  • Primary Cause: The main culprit is often the presence of oxygen.[1][10] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][11]

  • Solution: The most effective preventative measure is rigorous exclusion of oxygen. This involves thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[12] In some cases, adding a mild reducing agent can also help suppress homocoupling by minimizing the concentration of Pd(II) species that promote this side reaction.[13]

Q3: My primary side product results from protodeboronation. How can I minimize this?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your boronic acid starting material.[14] This is particularly problematic for electron-deficient and some heteroaryl boronic acids.[1][15]

  • Causes: This side reaction can be promoted by the presence of water, high temperatures, and the choice of base.[1][14]

  • Solutions:

    • Use Anhydrous Conditions: Employ dry solvents and reagents where possible.

    • Optimize Temperature and Time: Lowering the reaction temperature and reducing the reaction time can decrease the extent of protodeboronation.[1]

    • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[14]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

G start Low / No Yield reagent_check Check Reagent Quality (Boronic Acid, Halide) start->reagent_check Start Here catalyst_check Evaluate Catalyst System (Pd Source, Ligand) reagent_check->catalyst_check Reagents OK? reagent_sol Solution: - Use fresh reagents - Consider boronate esters (MIDA, Pinacol) reagent_check->reagent_sol Degradation Suspected? conditions_check Assess Reaction Conditions (Base, Solvent, Temp) catalyst_check->conditions_check System OK? catalyst_sol Solution: - Use fresh catalyst/ligand - Screen bulky, e--rich ligands (e.g., SPhos) catalyst_check->catalyst_sol Activity Low? atmosphere_check Verify Inert Atmosphere conditions_check->atmosphere_check Conditions OK? conditions_sol Solution: - Screen different bases (e.g., K3PO4) - Screen solvents (e.g., Toluene, 2-MeTHF) - Optimize temperature conditions_check->conditions_sol Suboptimal? atmosphere_sol Solution: - Degas solvents thoroughly - Use Freeze-Pump-Thaw - Ensure proper N2/Ar purge atmosphere_check->atmosphere_sol O2 Contamination Suspected? success Improved Yield atmosphere_check->success All Checks OK reagent_sol->success catalyst_sol->success conditions_sol->success atmosphere_sol->success

Caption: A workflow diagram for troubleshooting low-yield boronic acid cross-coupling reactions.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

The choice of base is critical and can significantly affect the reaction outcome. This table summarizes common bases and their general applicability.[7]

EntryBaseFormulaTypeTypical Application Notes
1Potassium PhosphateK₃PO₄Strong, InorganicOften provides high yields, good for a wide range of substrates.[7]
2Cesium CarbonateCs₂CO₃Strong, InorganicHighly effective, good solubility in organic solvents, but more expensive.[16]
3Potassium CarbonateK₂CO₃Moderate, InorganicA common and cost-effective choice, often used in aqueous mixtures.[7][16]
4Sodium CarbonateNa₂CO₃Moderate, InorganicSimilar to K₂CO₃, widely used and economical.[7]
5TriethylamineNEt₃Weak, Organic AmineGenerally less effective for Suzuki coupling than inorganic bases.[6]

Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, and solvent system used.[7]

Table 2: Effect of Solvent on a Model Suzuki-Miyaura Reaction

The solvent plays a crucial role in solubilizing reagents and influencing catalyst activity. The following data illustrates the impact of different solvents on a model reaction.[2][6]

Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl

EntrySolvent SystemTemperature (°C)Time (h)Approx. Yield (%)
1Toluene / H₂O (10:1)10012>95
21,4-Dioxane / H₂O (4:1)10012~90
3THF / H₂O (10:1)8016~85
4DMF11012~75

Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv). Yields are representative and will vary with specific conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate palladium catalyst and ligand for my specific reaction?

A1: The choice depends heavily on your substrates. For simple, activated aryl bromides or iodides, standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃) may suffice.[17] However, for less reactive substrates like aryl chlorides or sterically hindered partners, more sophisticated ligands are required.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the difficult oxidative addition step and facilitate the final reductive elimination.[2] Screening a small set of ligands is often the most practical approach.[2]

Q2: What is the catalytic cycle for the Suzuki-Miyaura reaction?

A2: The generally accepted mechanism involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate species) is transferred to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

G cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B R1-Pd(II)(X)L2 A->B Oxidative Addition (+ R1-X) C R1-Pd(II)(R2)L2 B->C Transmetalation (+ R2-B(OH)2, Base) C->A Reductive Elimination (- R1-R2)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q3: Can I run Suzuki-Miyaura reactions open to the air?

A3: Generally, no. The active Pd(0) catalyst and many phosphine ligands are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1][18] Therefore, it is standard practice to perform these reactions under an inert atmosphere (N₂ or Ar) using degassed solvents.[8][19] However, the development of air-stable Pd(II) pre-catalysts has made some systems more robust and less sensitive to brief air exposure during setup.

Q4: My boronic acid is unstable. What are my options?

A4: Boronic acid instability, often leading to protodeboronation, is a common challenge, especially with heteroaryl or vinyl boronic acids.[4][15] A highly effective strategy is to use a more stable boronic acid derivative.[2] Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium aryltrifluoroborates are common choices.[5] These compounds are often crystalline, bench-stable solids that slowly release the reactive boronic acid under the reaction conditions, minimizing its decomposition.[14][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[19]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene, degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[19]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is inert.[19]

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[19]

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[19]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[19]

Protocol 2: Freeze-Pump-Thaw Degassing Technique

This is a highly effective method for removing dissolved gases, particularly oxygen, from reaction solvents.

Materials:

  • Solvent to be degassed

  • Schlenk flask with a sidearm and stopcock

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone)

  • High-vacuum pump

Procedure:

  • Freeze: Place the solvent in the Schlenk flask (do not fill more than half full). Place the flask in the cold bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape from the liquid into the vacuum headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure thorough degassing. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

References

Validation & Comparative

Characterization of 3-(Butylaminocarbonyl)phenylboronic Acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-(Butylaminocarbonyl)phenylboronic acid and a common alternative, 3-Aminophenylboronic acid. The objective is to furnish researchers with the necessary data and protocols for the unambiguous identification and characterization of these compounds, which are pivotal in various fields, including medicinal chemistry and materials science.

Comparative NMR Data Analysis

The structural nuances between this compound and 3-Aminophenylboronic acid are clearly delineated by their respective NMR spectra. The following tables summarize the predicted and experimental ¹H, ¹³C, and ¹¹B NMR spectral data. The data for this compound is predicted based on the analysis of structurally similar compounds, including 4-(Butylaminocarbonyl)phenylboronic acid and 3-(N-BOC-N-Butylamino)phenylboronic acid, while the data for 3-Aminophenylboronic acid is based on available experimental spectra.

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~8.4 (s, 1H)Singlet1HAr-H (H2)
~8.2 (br s, 2H)Broad Singlet2HB(OH)₂
~8.0 (d, J = 7.5 Hz, 1H)Doublet1HAr-H (H6)
~7.8 (d, J = 7.5 Hz, 1H)Doublet1HAr-H (H4)
~7.4 (t, J = 7.5 Hz, 1H)Triplet1HAr-H (H5)
~8.5 (t, J = 5.5 Hz, 1H)Triplet1HNH
~3.3 (q, J = 6.5 Hz, 2H)Quartet2HN-CH₂
~1.5 (sextet, J = 7.0 Hz, 2H)Sextet2HN-CH₂-CH₂
~1.3 (sextet, J = 7.5 Hz, 2H)Sextet2HCH₂-CH₃
~0.9 (t, J = 7.5 Hz, 3H)Triplet3HCH₃
3-Aminophenylboronic acid (Experimental) [1]7.0-7.2 (m, 2H)Multiplet2HAr-H
6.8-7.0 (m, 2H)Multiplet2HAr-H
5.0 (br s, 2H)Broad Singlet2HNH₂
7.9 (br s, 2H)Broad Singlet2HB(OH)₂

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~166.5C=O
~135.0Ar-C (C3)
~133.0 (broad)Ar-C-B (C1)
~130.0Ar-C (C6)
~128.5Ar-C (C5)
~127.0Ar-C (C4)
~125.0Ar-C (C2)
~39.0N-CH₂
~31.5N-CH₂-CH₂
~19.5CH₂-CH₃
~13.5CH₃
3-Aminophenylboronic acid (Experimental) ~148.0Ar-C-NH₂
~135.0 (broad)Ar-C-B
~128.0Ar-C
~118.0Ar-C
~115.0Ar-C

Table 3: Comparative ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Linewidth (Hz)Assignment
This compound (Predicted) ~28-30BroadTrigonal planar (sp²) Boronic Acid
3-Aminophenylboronic acid (Experimental) ~29BroadTrigonal planar (sp²) Boronic Acid

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H and ¹¹B NMR, and 20-30 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

NMR Data Acquisition

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • ¹¹B NMR:

    • Pulse Program: zg

    • Number of Scans: 256

    • Spectral Width: 200 ppm

    • Temperature: 298 K

  • Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). ¹¹B NMR spectra are referenced externally to BF₃·OEt₂ (δ = 0 ppm).

Visualization of Experimental Workflow and a Relevant Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex H1_NMR 1H NMR vortex->H1_NMR C13_NMR 13C NMR vortex->C13_NMR B11_NMR 11B NMR vortex->B11_NMR process Process Spectra H1_NMR->process C13_NMR->process B11_NMR->process assign Assign Signals process->assign compare Compare Data assign->compare

Caption: Experimental workflow for NMR characterization.

signaling_pathway cluster_cell Cellular Environment BoronicAcid This compound Complex Boronate Ester Complex BoronicAcid->Complex Diol Cell Surface Diol-Containing Glycoprotein Diol->Complex Signal Downstream Signaling Cascade Complex->Signal Induces/Inhibits

References

A Researcher's Guide to Boronic Acid Purity Assessment: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of boronic acids is a critical parameter that directly impacts the success of synthetic reactions, the quality of final products, and the reliability of experimental data. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of boronic acids, complete with experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their unique chemical nature presents challenges in purification and purity analysis. Common impurities include inorganic salts, unreacted starting materials, and process-related byproducts. Furthermore, boronic acids are prone to dehydration to form cyclic anhydrides known as boroxines, and they can also undergo protodeboronation. Accurate and robust analytical methods are therefore essential to ensure the quality and consistency of these critical building blocks.

This guide will delve into the principles, applications, and practical considerations of the most widely used analytical techniques for boronic acid purity assessment: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, we will cover methods for determining water content and elemental composition, which are crucial aspects of a comprehensive purity profile.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for boronic acid purity assessment depends on several factors, including the specific impurities of interest, the required sensitivity and accuracy, and the nature of the boronic acid itself. The following tables provide a summary of the quantitative performance of these key methods.

Table 1: Performance of Liquid Chromatography Methods
ParameterHPLC-UVUPLC-MS
Principle Separation based on polarity, with UV detection.Separation based on polarity, with mass-to-charge ratio detection.
Limit of Detection (LOD) Analyte dependent, typically in the low µg/mL range.~0.1 µg/mL for many boronic acids.[1]
Limit of Quantification (LOQ) Analyte dependent, typically in the µg/mL range.~1.0 µg/mL for many boronic acids.[1]
Linearity (R²) >0.99>0.98[1]
Recovery Typically 98-102%97.1 to 105.7%[1]
Precision (%RSD) <2%<2.0%[1]
Key Advantages Widely available, robust, good for routine purity checks.High throughput, high sensitivity, provides molecular weight information.[1]
Key Limitations May not be suitable for all impurities, potential for on-column degradation.Higher cost and complexity compared to HPLC-UV.
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterGC-MS (with derivatization)
Principle Separation of volatile derivatives by boiling point and polarity, with mass-to-charge ratio detection.
Limit of Detection (LOD) Can reach low ppm levels.
Limit of Quantification (LOQ) Can reach low ppm levels.
Linearity (R²) >0.99
Recovery Typically 90-110%
Precision (%RSD) <5%
Key Advantages Excellent for volatile impurities and residual solvents, high resolving power.
Key Limitations Requires derivatization for non-volatile boronic acids, which adds a step and potential for error.
Table 3: Performance of Quantitative NMR (qNMR)
Parameter¹H qNMR
Principle Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[2]
Limit of Detection (LOD) Dependent on magnetic field strength and probe, typically in the mg/mL range.
Limit of Quantification (LOQ) Dependent on magnetic field strength and probe, typically in the mg/mL range.
Linearity (R²) Excellent linearity is inherent to the method.
Recovery Not applicable in the same way as chromatographic methods; accuracy is determined against a certified standard.
Precision (%RSD) <1% under optimal conditions.[1]
Key Advantages Primary analytical method, does not require a specific reference standard for the analyte, provides structural information.[2]
Key Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.

Experimental Workflows and Logical Relationships

A comprehensive assessment of boronic acid purity often involves a multi-technique approach. The following diagram illustrates a typical workflow.

Boronic_Acid_Purity_Workflow cluster_initial Initial Assessment cluster_quantitative Quantitative Analysis cluster_specific Specific Tests cluster_final Final Report Initial_Screen Initial Screen (TLC, ¹H NMR) HPLC_UPLC HPLC/UPLC-MS (Purity, Impurity Profile) Initial_Screen->HPLC_UPLC Quantitative Purity GC_MS GC-MS (Volatile Impurities, Residual Solvents) Initial_Screen->GC_MS Volatiles? qNMR qNMR (Absolute Purity) Initial_Screen->qNMR Absolute Purity? Purity_Report Comprehensive Purity Report HPLC_UPLC->Purity_Report GC_MS->Purity_Report qNMR->Purity_Report Karl_Fischer Karl Fischer (Water Content) Karl_Fischer->Purity_Report Elemental_Analysis Elemental Analysis (Boron Content) Elemental_Analysis->Purity_Report

A typical workflow for the comprehensive purity assessment of a boronic acid sample.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of boronic acids and profiling non-volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the boronic acid sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • LC System: An HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[2]

    • Mobile Phase A: 0.1% Formic acid in Water.[2]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

    • Gradient: A typical gradient can be from 5% to 95% Mobile Phase B over 15-20 minutes.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.[2]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow start Sample Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject HPLC Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate

A streamlined workflow for HPLC-based purity analysis of boronic acids.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents, and can also be used for the analysis of the boronic acid itself after derivatization.

Experimental Protocol:

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the boronic acid sample into a vial.

    • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent (e.g., anhydrous acetonitrile).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the derivatization reaction, which converts the polar boronic acid into a more volatile silyl ester.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 50-80 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

    • Injector Temperature: 250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh the boronic acid sample (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.[2]

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with proper phasing and baseline correction.

    • Integrate a well-resolved signal of the boronic acid and a signal from the internal standard.

    • Calculate the purity using the following formula[2]:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, analyte = boronic acid, IS = internal standard.

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of boronic acids. Karl Fischer titration is the gold standard for water content determination.

Experimental Protocol:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol (or a specialized Karl Fischer solvent), Karl Fischer reagent. For acidic samples like boronic acids, a buffer solution or a reagent with a buffering capacity may be necessary to maintain the optimal pH range (5.5-8) for the reaction and avoid side reactions.[3]

  • Procedure:

    • Add a suitable volume of the solvent to the titration vessel and titrate to a stable, dry endpoint.

    • Accurately weigh and add the boronic acid sample to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed.

Elemental Analysis for Boron Content

Elemental analysis can be used to determine the percentage of boron in a sample, which can be an indicator of purity, assuming the impurities do not contain boron.

Experimental Protocol:

  • Instrumentation: An inductively coupled plasma-optical emission spectrometer (ICP-OES) or a flame atomic absorption spectrometer (FAAS).

  • Sample Preparation:

    • Accurately weigh the boronic acid sample.

    • Digest the sample in a suitable acid matrix (e.g., nitric acid) to bring the boron into solution.

  • Analysis:

    • Aspirate the sample solution into the instrument.

    • Measure the emission or absorption of boron at its characteristic wavelength.

    • Quantify the boron concentration against a series of calibration standards.

Conclusion

The purity assessment of boronic acids is a multifaceted task that often requires a combination of analytical techniques. While HPLC provides a robust method for routine purity checks and impurity profiling, UPLC-MS offers higher throughput and sensitivity. GC-MS is the method of choice for volatile impurities, and qNMR stands out as a primary method for determining absolute purity. Complementary techniques like Karl Fischer titration and elemental analysis provide crucial information about water and boron content, respectively. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and reliability of their boronic acid reagents, ultimately leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Reactivity of 3-(Butylaminocarbonyl)phenylboronic Acid and Other Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Boronic Acid Reactivity

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their reactivity is primarily governed by the electronic and steric nature of the substituents on the aryl ring.[3][4] These substituents influence the Lewis acidity of the boron center, which is a critical factor in the transmetalation step of many cross-coupling catalytic cycles.[5][6]

Generally, boronic acids are more reactive than their corresponding boronate esters, such as pinacol esters.[5][7][8] This higher reactivity, however, often comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[5]

Theoretical Reactivity Profile of 3-(Butylaminocarbonyl)phenylboronic Acid

The substituent , a butylaminocarbonyl group at the meta-position, is anticipated to influence the reactivity of the phenylboronic acid through its electronic effects. The amide functionality is generally considered to be electron-withdrawing, which can impact the electronic properties of the aromatic ring to which it is attached.[9][10]

Electronic Effects:

The butylaminocarbonyl group at the meta-position is expected to exert a moderate electron-withdrawing effect. This effect is primarily inductive, as resonance effects are less pronounced from the meta position. An electron-withdrawing group increases the Lewis acidity of the boronic acid, which can, in some cases, facilitate the transmetalation step in cross-coupling reactions. However, excessively strong electron-withdrawing groups can also retard the overall reaction rate in certain catalytic systems.[11][12]

Steric Effects:

The butylaminocarbonyl group is of moderate steric bulk.[13] Situated at the meta-position, its steric hindrance on the boronic acid group is expected to be minimal, likely not playing a significant role in impeding its approach to the metal center in a catalytic complex.

Based on these considerations, this compound is predicted to be a moderately reactive boronic acid. Its performance is likely to be comparable to other phenylboronic acids bearing moderately electron-withdrawing groups.

Comparative Data of Substituted Phenylboronic Acids

To illustrate the impact of substituents on reactivity, the following tables summarize representative data for the performance of various boronic acids in key cross-coupling reactions. This data, gathered from various sources, provides a benchmark against which the performance of this compound could be measured.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Boronic AcidSubstituent PositionElectronic Nature of SubstituentRepresentative Yield (%)
Phenylboronic Acid-Neutral~95[5]
4-Methoxyphenylboronic AcidparaElectron-DonatingHigh
4-Trifluoromethylphenylboronic AcidparaElectron-WithdrawingModerate to High
3,5-Dichlorophenylboronic AcidmetaElectron-WithdrawingModerate

Note: Yields are highly dependent on specific reaction conditions (catalyst, base, solvent, temperature, and coupling partner).

Table 2: Representative Yields in Chan-Lam Amination

Boronic AcidAmine Coupling PartnerRepresentative Yield (%)
Phenylboronic AcidPiperidine87[5]
Phenylboronic AcidAnilineModerate
4-Methoxyphenylboronic AcidPyrrolidineHigh

Note: The Chan-Lam coupling is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[14][15][16] The scope of this reaction can be sensitive to the electronic properties of both the boronic acid and the amine.[17][18]

Experimental Protocols for Comparative Reactivity Studies

For a definitive comparison, experimental studies are essential. The following are generalized protocols for the Suzuki-Miyaura and Chan-Lam reactions that can be adapted to compare the reactivity of this compound with other boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid to be tested (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Analysis: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography).

  • Comparison: Compare the reaction time and isolated yield for each boronic acid tested.

Protocol 2: Chan-Lam Amination
  • Reaction Setup: In a reaction vessel open to the air, combine the amine (1.0 mmol), the boronic acid to be tested (1.2 mmol), a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base (e.g., pyridine, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol (5 mL).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring and Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with an organic solvent, wash with an appropriate aqueous solution to remove the catalyst and base, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.

  • Comparison: Evaluate the reaction time and isolated yield for each boronic acid.

Visualizing Reaction Mechanisms and Workflows

To further aid in understanding, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general workflow for comparing boronic acid reactivity.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Experimental_Workflow Start Select Boronic Acids for Comparison Setup Prepare Parallel Reactions (Identical Conditions) Start->Setup Run Execute Reactions (e.g., Suzuki or Chan-Lam) Setup->Run Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Run->Monitor Workup Quench, Extract, and Purify Monitor->Workup Analyze Determine Yield and Purity Workup->Analyze Compare Compare Reactivity Data Analyze->Compare

References

Spectroscopic Analysis of 3-(Butylaminocarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-(Butylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide leverages data from closely related and structurally similar phenylboronic acid derivatives to provide a robust comparative framework. This approach allows for the prediction and interpretation of the spectroscopic features of this compound.

The following sections present a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general experimental workflow.

Comparative Spectroscopic Data

The tables below summarize the key spectroscopic data for phenylboronic acid and its derivatives, which serve as comparators to predict the spectral characteristics of this compound.

Table 1: Comparative FT-IR Data (cm⁻¹) of Phenylboronic Acid Derivatives

Functional GroupPhenylboronic Acid[1][2]4-Formylphenylboronic Acid[3][4]Expected Range for this compound
O-H Stretch (B(OH)₂)~3280 (broad)~3300-2500 (broad)~3300-3100 (broad, N-H overlap)
N-H Stretch (Amide)--~3300
C-H Stretch (Aromatic)~3050~3070~3060
C-H Stretch (Aliphatic)--~2960, ~2870
C=O Stretch (Amide)--~1640
C=C Stretch (Aromatic)~1600, ~1470~1605, ~1575~1600, ~1480
B-O Stretch~1350~1360~1355
C-N Stretch (Amide)--~1240

Table 2: Comparative ¹H NMR Data (δ, ppm) of Phenylboronic Acid Derivatives in DMSO-d₆

ProtonPhenylboronic acid[5]3-Aminophenylboronic acid[6]Expected Shifts for this compound
Aromatic H7.33-7.99 (m)6.8 (d), 7.0 (t), 7.1 (s), 7.2 (d)~7.5-8.2 (m)
B(OH)₂~8.0 (s, br)~8.1 (s, br)~8.2 (s, br)
N-H (Amide)--~8.5 (t)
α-CH₂ (Butyl)--~3.3 (q)
Methylene CH₂ (Butyl)--~1.5 (m), ~1.3 (m)
Methyl CH₃ (Butyl)--~0.9 (t)

Table 3: Comparative ¹³C NMR Data (δ, ppm) of Phenylboronic Acid Derivatives

CarbonPhenylboronic acid[7]4-Formylphenylboronic acidExpected Shifts for this compound
C-B~135~135~134
Aromatic C-H~127-134~129-138~125-135
Aromatic C-N--~138
C=O (Amide)-~193 (Aldehyde)~166
Butyl Carbons--~39 (α-CH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃)

Table 4: Comparative ¹¹B NMR Data (δ, ppm) of Phenylboronic Acids

Compound¹¹B Chemical Shift (δ, ppm)[8][9][10]
Phenylboronic acid~28-30
Substituted Phenylboronic acids~27-33
Expected for this compound ~29

Table 5: Mass Spectrometry Data

CompoundIonization ModeExpected [M-H]⁻ or [M+H]⁺
This compoundESI- or ESI+220.1 or 222.1

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

  • ¹¹B NMR Acquisition: A one-dimensional ¹¹B NMR spectrum is acquired with a 90° pulse angle and a relaxation delay of 1 second. Chemical shifts are referenced externally to a BF₃·OEt₂ standard (0.0 ppm).

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H NMR spectrum are used to assign the protons to the molecular structure. The chemical shifts in the ¹³C and ¹¹B NMR spectra provide information about the carbon and boron environments, respectively.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition of the compound. Fragmentation patterns can provide further structural information.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparative Analysis FTIR->Structure NMR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound based on a comparative analysis of related compounds. The detailed experimental protocols and workflow diagram serve as a practical resource for researchers in the field.

References

A Comparative Guide to the Synthesis and Validation of 3-(Butylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic methodologies for 3-(Butylaminocarbonyl)phenylboronic acid, a key building block in various research and development applications. The performance of each method is evaluated based on established experimental data for analogous reactions, offering insights into expected yields, purity, and operational considerations. Detailed experimental protocols and analytical validation strategies are provided to support researchers in selecting the most suitable synthesis route for their specific needs.

Comparison of Synthetic Methods

Two principal synthetic routes for this compound are outlined and compared below:

  • Method A: Amidation of 3-Carboxyphenylboronic Acid. This approach involves the initial synthesis or procurement of 3-carboxyphenylboronic acid, followed by a coupling reaction with butylamine to form the desired amide.

  • Method B: Miyaura Borylation of 3-Bromo-N-butylbenzamide. This method begins with the synthesis of 3-bromo-N-butylbenzamide, which is then subjected to a palladium-catalyzed borylation to introduce the boronic acid functionality.

The following table summarizes the key quantitative data and qualitative aspects of each method, based on typical results reported in the literature for similar transformations.

ParameterMethod A: Amidation of 3-Carboxyphenylboronic AcidMethod B: Miyaura Borylation of 3-Bromo-N-butylbenzamide
Overall Yield 60-80% (estimated)65-85% (estimated)
Purity >95% (after chromatography)>95% (after chromatography)
Key Reagents 3-Carboxyphenylboronic acid, Butylamine, EDC, HOBt3-Bromobenzoyl chloride, Butylamine, Bis(pinacolato)diboron, Pd catalyst
Reaction Steps 2 (if starting from 3-cyanophenylboronic acid)2 (if starting from 3-bromobenzoic acid)
Advantages Milder final step, avoids palladium catalysis.High functional group tolerance in the borylation step.
Disadvantages Potential for side reactions with the boronic acid group.Requires palladium catalyst which may need to be removed from the final product.

Experimental Protocols

Method A: Amidation of 3-Carboxyphenylboronic Acid

This protocol is divided into two main stages: the synthesis of the carboxylic acid precursor and the subsequent amidation.

Stage 1: Synthesis of 3-Carboxyphenylboronic Acid

This procedure is adapted from the hydrolysis of 3-cyanophenylboronic acid.

  • Suspend 3-cyanophenylboronic acid (1.0 eq) in ethylene glycol.

  • Add potassium hydroxide (4.0 eq) and heat the mixture to 175°C for 3 hours.

  • Cool the reaction mixture and dilute with water.

  • Adjust the pH to 2-3 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-carboxyphenylboronic acid. An expected yield of approximately 89% can be anticipated.

Stage 2: Amidation with Butylamine

This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

  • Dissolve 3-carboxyphenylboronic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir for 20 minutes at room temperature.

  • Add butylamine (1.2 eq) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound. Typical yields for EDC coupling reactions range from 70-90%.

Method B: Miyaura Borylation of 3-Bromo-N-butylbenzamide

This protocol involves the initial synthesis of the bromo-amide precursor followed by the key borylation step.

Stage 1: Synthesis of 3-Bromo-N-butylbenzamide

  • Dissolve 3-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C and add butylamine (1.1 eq) dropwise, followed by triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-bromo-N-butylbenzamide, which is often pure enough for the next step.

Stage 2: Miyaura Borylation

  • In a flask, combine 3-bromo-N-butylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add a solvent such as dioxane or DMSO.

  • Degas the mixture and heat to 80-100°C for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the resulting boronate ester by flash chromatography.

  • The pinacol boronate ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification. Yields for Miyaura borylation of aryl bromides are typically in the range of 70-95%.

Analytical and Validation Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended for validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of both the butyl chain and the aromatic protons, and to verify their expected chemical shifts and coupling patterns.

    • ¹³C NMR: To identify all carbon atoms in the molecule, including the carbonyl and the carbon atom bearing the boronic acid group.

    • ¹¹B NMR: To confirm the presence of the boronic acid functionality, which typically shows a broad singlet in a characteristic chemical shift range.

  • Mass Spectrometry (MS):

    • LC-MS: To confirm the molecular weight of the product and to assess its purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify characteristic functional group vibrations, such as the N-H and C=O stretching of the amide and the B-O and O-H stretching of the boronic acid.

  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the final product and to quantify any impurities. A validated HPLC method is crucial for quality control.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and validation processes.

Synthesis_Method_A cluster_stage1 Stage 1: Synthesis of 3-Carboxyphenylboronic Acid cluster_stage2 Stage 2: Amidation A1 3-Cyanophenylboronic Acid A2 Hydrolysis (KOH, Ethylene Glycol) A1->A2 A3 3-Carboxyphenylboronic Acid A2->A3 B1 3-Carboxyphenylboronic Acid B3 EDC/HOBt Coupling B1->B3 B2 Butylamine B2->B3 B4 This compound B3->B4

Caption: Workflow for Method A: Amidation of 3-Carboxyphenylboronic Acid.

Synthesis_Method_B cluster_stage1 Stage 1: Synthesis of Precursor Amide cluster_stage2 Stage 2: Miyaura Borylation C1 3-Bromobenzoyl Chloride C3 Amidation C1->C3 C2 Butylamine C2->C3 C4 3-Bromo-N-butylbenzamide C3->C4 D1 3-Bromo-N-butylbenzamide D3 Pd-catalyzed Borylation D1->D3 D2 Bis(pinacolato)diboron D2->D3 D4 Boronate Ester D3->D4 D5 Hydrolysis D4->D5 D6 This compound D5->D6

Caption: Workflow for Method B: Miyaura Borylation of 3-Bromo-N-butylbenzamide.

Validation_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 11B) Start->NMR MS Mass Spectrometry (LC-MS, HRMS) Start->MS FTIR FTIR Spectroscopy Start->FTIR HPLC HPLC Analysis Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity FTIR->Identity Purity Purity Assessment HPLC->Purity Final Validated Product Identity->Final Purity->Final

Caption: General workflow for the analytical validation of the final product.

comparative study of catalysts for 3-(Butylaminocarbonyl)phenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 3-(Butylaminocarbonyl)phenylboronic Acid Coupling

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The selection of an appropriate catalyst is critical for the successful coupling of functionalized substrates like this compound. This guide provides a comparative analysis of common palladium-based catalyst systems, supported by representative experimental data, to facilitate catalyst selection for this specific transformation.

Performance Comparison of Palladium Catalysts

The choice of ligand and palladium precursor significantly influences the yield and efficiency of the Suzuki-Miyaura coupling. Below is a summary of the performance of various palladium catalyst systems in the coupling of a model aryl bromide with phenylboronic acids structurally similar to this compound. The data is compiled from established literature for comparable reactions.[1]

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine1-5K₂CO₃Toluene/H₂O80-10012-2475-85
Pd₂(dba)₃ / P(t-Bu)₃Monodentate Phosphine1-2K₃PO₄DioxaneRT-808-1685-95
Pd(dppf)Cl₂Bidentate Phosphine1-3Cs₂CO₃Dioxane/H₂O80-1001290-98
Pd(OAc)₂ / SPhosBuchwald Ligand0.5-2K₃PO₄Toluene1002-6>95

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with an aryl halide are provided below. These protocols are general and may require optimization for specific substrates.

General Procedure using a Pre-formed Catalyst (e.g., Pd(dppf)Cl₂):

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01-0.03 mmol, 1-3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[2]

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for the specified time.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.[4]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

General Procedure for In-situ Catalyst Generation (e.g., Pd(OAc)₂ / SPhos):

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.005-0.02 mmol, 0.5-2 mol%) and SPhos (0.006-0.024 mmol, 0.6-2.4 mol%).

  • Solvent Addition: Add degassed toluene.

  • Reaction: The mixture is heated to 100 °C and stirred for the indicated time. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described above.

Catalytic Cycle and Experimental Workflow

The efficiency of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII + Ar-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 + R²-B(OH)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add to Reaction Vessel under Inert Atmosphere A->B C Add Catalyst/Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp & Quench F->G Upon Completion H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Remove Solvent I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[5]

References

Assessing the Purity of Synthesized 3-(Butylaminocarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 3-(Butylaminocarbonyl)phenylboronic acid, a key building block in various synthetic applications. The performance of these methods is compared, with supporting experimental protocols detailed below.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening. The most common and effective methods are summarized in the table below.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative purity (% area), detection and quantification of impurities, stability indication.High resolution, quantitative, robust, and widely available.Requires method development, may not identify all co-eluting impurities without a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals, detection of residual solvents.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, ¹¹B NMR requires specific hardware.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Purity assessment, molecular weight confirmation of the main component and impurities.High sensitivity and selectivity, provides molecular weight information for impurity identification.More complex instrumentation, quantification can be less straightforward than with UV detection.
Melting Point Analysis Determination of the temperature range over which the solid compound melts.Indication of purity; pure compounds have a sharp melting point.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for non-crystalline or thermally unstable compounds.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Assessment of thermal stability and the presence of volatile impurities or residual solvents.Provides information on thermal decomposition and solvent/water content.Does not identify the volatile components.

Experimental Protocols

Below are detailed methodologies for the key experiments mentioned above.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for structurally similar compounds like 3-Carboxyphenylboronic acid and can be adapted for this compound.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (90:10 Solvent A:Solvent B).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for boronic acids as the acidic protons are more likely to be observed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Analysis: Integrate the peaks corresponding to the butyl group, the aromatic protons, and the amide proton. Compare the relative integrations to the expected ratios. Impurities, including residual solvents, will appear as additional peaks.

¹¹B NMR:

  • Instrumentation: An NMR spectrometer equipped with a boron-observe probe.

  • Solvent: As for ¹H NMR.

  • Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) as an external standard.

  • Data Acquisition: Acquire a one-dimensional boron spectrum.

  • Analysis: A single sharp peak is expected for the sp²-hybridized boron of the boronic acid. The presence of a broader peak or multiple peaks could indicate the formation of the trimeric anhydride (boroxine) or other boron-containing impurities.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. Other peaks can be attributed to impurities or adducts.

Potential Impurities

A common impurity in solid boronic acid samples is the corresponding trimeric anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. The presence of boroxine can be detected by both HPLC (as a separate peak) and ¹¹B NMR (as a distinct signal). Other potential impurities can arise from the synthetic route, including starting materials and by-products.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_primary Primary Purity & Identity Confirmation cluster_impurity Impurity Identification cluster_final Final Assessment synthesis Synthesized this compound mp Melting Point Analysis synthesis->mp tlc Thin Layer Chromatography synthesis->tlc hplc HPLC-UV (% Purity) mp->hplc tlc->hplc lcms LC-MS (Molecular Weight of Impurities) hplc->lcms decision Purity Acceptable? hplc->decision nmr ¹H & ¹¹B NMR (Structure & Impurities) nmr->decision lcms->decision pass Release for Use decision->pass Yes fail Further Purification decision->fail No

Caption: Workflow for purity assessment of synthesized compounds.

References

A Comparative Guide to Alternatives for 3-(Butylaminocarbonyl)phenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 3-(Butylaminocarbonyl)phenylboronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is fundamental to the synthesis of many pharmaceutical compounds and complex organic molecules. However, a range of alternative reagents exists, each with distinct properties that may offer advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform reagent selection in synthetic chemistry.

Introduction to Phenylboronic Acids and Their Alternatives

Phenylboronic acids are key reagents in organic synthesis due to their ability to form carbon-carbon bonds through the Suzuki-Miyaura reaction. The reactivity of these compounds can be tuned by the substituents on the phenyl ring. The butylaminocarbonyl group in this compound, for instance, influences the electronic properties and solubility of the molecule.

Alternatives to this specific reagent can be broadly categorized into three groups:

  • Structurally Similar Phenylboronic Acids: These are derivatives with modifications to the substituent on the phenyl ring or the amide group. These alterations can impact the reagent's reactivity, selectivity, and physical properties.

  • Potassium Organotrifluoroborates: These salts are tetracoordinate boron species that offer enhanced stability compared to their boronic acid counterparts. They are often crystalline, air-stable solids that are less prone to protodeboronation.[1][2]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronate esters are another class of highly stable organoboron reagents. They are generally unreactive under anhydrous cross-coupling conditions, allowing for sequential reactions, and can be deprotected under mild aqueous basic conditions to release the active boronic acid.[3][4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The choice of the organoboron reagent can significantly impact the reaction's efficiency and yield.

Impact of Substituents on Phenylboronic Acids

The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups on the boronic acid can lead to higher yields, while electron-withdrawing groups may sometimes result in lower yields, though this can be influenced by the specific reaction conditions.[5][6]

Below is a table summarizing the yields of Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids and aryl bromides.

Phenylboronic Acid DerivativeAryl BromideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidBromobenzenePd(OAc)₂ / 3fK₃PO₄H₂O/i-PrOH91[7]
4-Methylphenylboronic acidBromobenzenePd(OAc)₂ / 3fK₃PO₄H₂O/i-PrOH93[7]
4-Fluorophenylboronic acidBromobenzenePd(OAc)₂ / 3fK₃PO₄H₂O/i-PrOH90[7]
4-Cyanophenylboronic acidBromobenzenePd(OAc)₂ / 3fK₃PO₄H₂O/i-PrOH85[7]
2-Methylphenylboronic acidBromobenzenePd(OAc)₂ / 3fK₃PO₄H₂O/i-PrOH78[7]

Catalyst 3f is a specific nitrile-functionalized NHC palladium complex as described in the reference.

Potassium Trifluoroborates: A Stable Alternative

Potassium trifluoroborates are increasingly used as substitutes for boronic acids due to their superior stability.[8] This stability often translates to more consistent and higher yields, particularly with substrates that are prone to degradation.[1][2]

Table 2: Yield Comparison of Boronic Acids vs. Potassium Trifluoroborates in Suzuki-Miyaura Coupling

Heteroarylboronic AcidYield of Trifluoroborate Synthesis (%)Coupling PartnerProduct Yield (from Boronic Acid, %)Product Yield (from Trifluoroborate, %)Reference
4-Methylthiophen-2-ylboronic acid95 (from recrystallized)4-bromoanisole69 (as received)Not specified[2]
Isoquinolin-4-ylboronic acid62 (one-pot from halide)4-bromoanisole34Not specified[2]
1H-Indol-6-ylboronic acidNot specified4-bromoanisoleLower yields reportedExcellent yields[2]

Note: Direct side-by-side yield comparisons under identical conditions are not always available as trifluoroborates are often chosen for substrates where boronic acids are known to perform poorly.

MIDA Boronates: For Controlled and Iterative Synthesis

MIDA boronates offer the unique advantage of being "protected" boronic acids.[4][9] This allows for chemoselective reactions and the construction of complex molecules through iterative cross-coupling.

Table 3: Stability and Reactivity of MIDA Boronates

Organoboron ReagentStability (Benchtop, air)Reactivity in Anhydrous Suzuki-MiyauraDeprotection ConditionsReference
Phenylboronic acidProne to decompositionHighNot applicable[4]
Phenyl MIDA boronate>95% remaining after ≥60 daysLow (24:1 preference for unprotected boronic acid)1M NaOH or NaHCO₃ (aq.), room temp.[4]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a substituted phenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, n-propanol/Water mixture)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid, the palladium catalyst, and the ligand (if used).

  • Add the degassed solvent and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[10]

Synthesis of Potassium Phenyltrifluoroborates from Phenylboronic Acids

This protocol describes the conversion of a phenylboronic acid to its more stable potassium trifluoroborate salt.

Materials:

  • Phenylboronic acid

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve the phenylboronic acid in methanol.

  • Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Add the KHF₂ solution to the solution of the boronic acid.

  • Stir the mixture at room temperature. A precipitate should form.

  • If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with cold water and then with acetone.

  • Dry the product under vacuum.[1][11]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the workflow for iterative cross-coupling using MIDA boronates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 + Base ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' MIDA_Workflow start Building Block 1 (MIDA boronate) couple1 Suzuki Coupling 1 start->couple1 + Building Block 2 (Halide) intermediate1 Intermediate Product (with MIDA boronate) couple1->intermediate1 deprotection MIDA Deprotection (aq. base) intermediate1->deprotection intermediate2 Intermediate Product (Boronic Acid) deprotection->intermediate2 couple2 Suzuki Coupling 2 intermediate2->couple2 + Building Block 3 (Halide) final_product Final Product couple2->final_product

References

A Researcher's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the outcome of a cross-coupling reaction. This guide provides an objective comparison of the performance of boronic acids and their corresponding boronate esters, with a focus on the widely used Suzuki-Miyaura cross-coupling. The information is supported by experimental data to facilitate an informed choice between these two classes of reagents.

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often resulting in faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are prone to decomposition through pathways like oxidation and protodeboronation.[1][2]

Conversely, boronate esters, particularly pinacol esters, offer substantially greater stability.[1][2][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5][6]

Quantitative Performance Comparison

To illustrate the practical implications of this reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Performance Characteristics

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Purity of Starting Material Can be challenging to obtain in high purity due to a propensity for decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]
Handling and Storage Requires an inert atmosphere and low temperatures for long-term storage.[2]Stable at room temperature, easy to handle.[2]

Table 2: Kinetic Data for the Transmetalation Step

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle. The rate of this step can be significantly influenced by the nature of the boron reagent.

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid[(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂~0.581
24-Fluorophenylboronic acid pinacol esterNot observedSigmoidal kinetic profileᵃSlower
34-Fluorophenylboronic acid glycol esterObserved133 ± 7~23
44-Fluorophenylboronic acid catechol esterObserved26.7 ± 0.9~4.6

Data adapted from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[2][7] ᵃ Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[2][7]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent directly impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)-R' Ln Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (Aryl/Vinyl Halide) RX->OxAdd Boron R'-B(OR)₂ (Boronic Acid/Ester) Boron->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boron Reagent - Catalyst & Ligand - Base - Solvent start->setup degas Degas Reaction Mixture (e.g., Ar sparging) setup->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronate ester. These protocols are for illustrative purposes and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or Boronate ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Protocol using an Arylboronic Acid:

  • To an oven-dried Schlenk flask, add the aryl halide (if solid), arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol using an Arylboronic Acid Pinacol Ester:

The protocol is largely the same as for the boronic acid. However, due to the increased stability of the boronate ester, the following points should be considered:

  • Handling: Less stringent inert atmosphere techniques may be required for handling the solid boronate ester, although an inert atmosphere for the reaction itself is still crucial.

  • Reaction Time: The reaction may require a longer time to reach completion compared to the corresponding boronic acid.

  • Base and Water: The presence of a base and often water is critical to facilitate the hydrolysis of the boronate ester to the active boronic acid species, or to promote direct transmetalation.

Conclusion: Making the Right Choice

The decision to use a boronic acid versus a boronate ester is dependent on the specific requirements of the synthetic task.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to Boronic Acid Analysis: 11B NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of boronic acids is crucial for a wide range of applications, from synthetic chemistry to pharmaceutical development. This guide provides an objective comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for boronic acid analysis, supported by experimental data and detailed protocols.

Boronic acids and their derivatives are a versatile class of compounds with significant applications in organic synthesis, catalysis, and medicine. Their unique ability to reversibly bind with diols makes them invaluable for carbohydrate sensing and as therapeutic agents. Consequently, robust analytical methods are essential for their characterization, quantification, and quality control. This guide will delve into the principles, performance, and practical considerations of ¹¹B NMR spectroscopy in comparison to Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Colorimetric Methods.

At a Glance: Performance Comparison of Analytical Techniques

The choice of an analytical technique for boronic acid analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and the nature of the information sought (qualitative vs. quantitative). The following table summarizes the key performance characteristics of the discussed methods.

Feature¹¹B NMR SpectroscopyICP-MSHPLC-MSColorimetric Methods
Principle Nuclear spin properties of the ¹¹B nucleusElemental analysis based on mass-to-charge ratioSeparation based on polarity, detection by massColor change upon complexation
Primary Application Structural elucidation, quantification, reaction monitoringElemental boron quantificationQuantification of specific boronic acids and impuritiesQualitative detection, semi-quantitative estimation
Limit of Detection (LOD) ~0.02% w/w[1]~0.2 µg/L[2]~0.1 µg[1]Varies, generally higher than other methods
Limit of Quantification (LOQ) ~0.04% w/w[1]~0.8 µg/L[2]~1.0 µg[1]Varies
Linearity (R²) >0.99[1]>0.999>0.98[1]Method dependent
Precision (RSD) 0.7 - 2.0%[1]<4.0%[3]<2.0%[1]Higher variability
Recovery 93.6 - 106.2%[1]94%[4]97.1 - 105.7%[1]Method dependent
Sample Throughput ModerateHighHighHigh
Matrix Effect Low[1]Can be significantCan be significantHigh
Structural Information HighNoneLimited (MS/MS)None

¹¹B NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

¹¹B NMR spectroscopy is a highly specific and non-destructive technique that provides detailed information about the chemical environment of the boron atom. The chemical shift and line width of the ¹¹B NMR signal are sensitive to the hybridization state (sp² vs. sp³) and coordination of the boron atom, making it an excellent tool for structural elucidation and for studying interactions, such as the formation of boronate esters with diols.[5][6]

Experimental Workflow for ¹¹B NMR Analysis

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~4 mg of boronic acid in 0.65 mL of deuterated solvent ph_adjust Adjust pH if studying complexation prep->ph_adjust Optional transfer Transfer to quartz NMR tube add_diol Add diol for binding studies ph_adjust->add_diol Optional add_diol->transfer instrument Acquire ¹¹B NMR spectrum on a high-field NMR spectrometer transfer->instrument params Set acquisition parameters (e.g., 256 scans) instrument->params processing Process raw data (e.g., Fourier transform, baseline correction) params->processing analysis Analyze chemical shifts, line widths, and integration for structural and quantitative information processing->analysis

¹¹B NMR experimental workflow.
Detailed Experimental Protocol for ¹¹B NMR

Sample Preparation:

  • Accurately weigh approximately 4 mg of the boronic acid sample.[7]

  • Dissolve the sample in 0.65 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a vial.[7]

  • For studies of boronic acid-diol complexation, the pH of the solution may need to be adjusted using dilute acid or base.

  • Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass.[7]

Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquire the ¹¹B NMR spectrum at a specific frequency (e.g., 128 MHz).[7]

  • Typical acquisition parameters include a sufficient number of scans (e.g., 256 to 1024) to achieve an adequate signal-to-noise ratio.[7]

Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts (δ) in ppm to determine the hybridization state of the boron atom (trigonal sp² boronic acids typically resonate at δ 20-30 ppm, while tetrahedral sp³ boronate esters resonate at δ 5-15 ppm).

  • For quantitative analysis, integrate the area under the ¹¹B NMR signal and compare it to that of a known internal standard.

Alternative Analytical Techniques

While ¹¹B NMR offers unique advantages, other techniques are also widely employed for boronic acid analysis, each with its own strengths and limitations.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying boron at trace levels. It is particularly useful for determining the total boron content in a sample, regardless of its chemical form.

Experimental Workflow for ICP-MS Analysis

experimental_workflow_icpms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis digest Digest sample with nitric acid to decompose organic matrix dilute Dilute the digested sample to the appropriate concentration digest->dilute instrument Introduce sample into the ICP-MS instrument dilute->instrument measure Measure the ion intensity of ¹⁰B and ¹¹B isotopes instrument->measure calibration Quantify boron concentration using a calibration curve measure->calibration analysis Calculate the total boron content in the original sample calibration->analysis

ICP-MS experimental workflow.
Detailed Experimental Protocol for ICP-MS

Sample Preparation:

  • Accurately weigh the boronic acid-containing sample.

  • Digest the sample using a mixture of nitric acid and, if necessary, other oxidizing agents in a closed-vessel microwave digestion system to break down the organic matrix.

  • Dilute the digested sample with deionized water to a concentration within the linear range of the instrument.

Instrumentation and Data Acquisition:

  • Use an ICP-MS instrument equipped with a standard sample introduction system.

  • Aspirate the diluted sample into the plasma, where it is atomized and ionized.

  • The ions are then passed through a mass spectrometer, and the intensities of the boron isotopes (¹⁰B and ¹¹B) are measured.[2]

Data Analysis:

  • Prepare a series of boron standard solutions of known concentrations to generate a calibration curve.

  • Quantify the boron concentration in the sample by comparing its signal intensity to the calibration curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of MS. This technique is ideal for the quantification of specific boronic acids and their impurities in complex mixtures.

Experimental Workflow for HPLC-MS Analysis

experimental_workflow_hplcms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve sample in a suitable solvent filter Filter the sample to remove particulates dissolve->filter inject Inject the sample onto an HPLC column filter->inject separate Separate components based on polarity inject->separate detect Detect and quantify analytes using a mass spectrometer separate->detect chromatogram Analyze the chromatogram to identify and quantify peaks detect->chromatogram quantify Quantify using a calibration curve chromatogram->quantify logical_relationship_colorimetric BoronicAcid Boronic Acid Complex Colored Complex BoronicAcid->Complex Reagent Colorimetric Reagent (e.g., Curcumin) Reagent->Complex ColorChange Visible Color Change Complex->ColorChange Quantification Spectrophotometric Quantification ColorChange->Quantification

References

Safety Operating Guide

Proper Disposal of 3-(Butylaminocarbonyl)phenylboronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of 3-(Butylaminocarbonyl)phenylboronic acid, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.[1][2]

  • Protective Clothing: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Waste Characterization and Segregation

This compound and its derivatives must be treated as hazardous chemical waste.[3] It is critical to segregate this waste stream from other laboratory waste to prevent potentially hazardous chemical reactions.

Key Principles of Waste Segregation:

  • Do Not Dispose Down the Drain: This compound and its containers must never be disposed of in the sanitary sewer system.[3][4][5]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Use Original or Designated Containers: Whenever feasible, store the waste in its original container. If a different container is used, it must be chemically compatible (e.g., high-density polyethylene or glass), properly labeled, and have a tightly sealing cap.[4]

Step-by-Step Disposal Procedure

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, spatulas), and place it into a designated hazardous waste container. Avoid generating dust during transfer.

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a sealed, labeled bag or container designated for solid hazardous waste.

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Sealing: Ensure the container cap is tightly sealed to prevent leaks or spills. Do not leave funnels in the container.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines. The storage area should be secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Step 3: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.[4]

  • Professional Disposal: The recommended disposal method for phenylboronic acid compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved in a combustible solvent by a licensed disposal company.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Wear Appropriate PPE: Before cleaning, don all required PPE.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material like vermiculite or sand, then collect and place it in the waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and the EHS department as per your institution's protocol.

Hazard and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the data for the parent compound, Phenylboronic acid, provides relevant safety information.

Hazard InformationDescription
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6]
Conditions to Avoid Exposure to moisture, as the compound may be hygroscopic.[1][6]
Hazardous Decomposition Under fire conditions, may produce hazardous decomposition products such as carbon oxides and boron oxides.[1]
Waste Classification This material and its container must be disposed of as hazardous waste.[3] The allocation of waste identity numbers must be carried out according to EEC regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize as Hazardous Waste ppe->characterize waste_type 3. Identify Waste Type characterize->waste_type solid_waste 4a. Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste 4b. Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid 5a. Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid 5b. Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store 6. Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs 7. Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Butylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Butylaminocarbonyl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for boronic acid compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Safety Data
Hazard Classification (Anticipated)GHS PictogramPrecautionary Statements[1][2][3][5]
Acute Toxicity, Oral (Harmful) disponibiliP264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation ⚠️P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help.
Serious Eye Irritation ⚠️P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Tract Irritation ⚠️P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Operational Plan: Handling Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust particles.[6] Ensure the fume hood has proper airflow before beginning work.[6]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6][8] Inspect gloves for any damage before use.[5] For extended contact or when handling larger quantities, consider double gloving.[9]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[6][10]

  • Respiratory Protection: For handling the solid, powdered form of this chemical, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of airborne particles.[10][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use tools like spatulas and weighing paper that can be easily decontaminated or disposed of.

  • In Case of a Spill:

    • If a spill is contained within the fume hood, close the sash and use a spill kit with appropriate absorbent materials.[6]

    • For spills outside the fume hood, evacuate the area and prevent entry.[6] Ensure adequate ventilation before cleanup and wear appropriate respiratory protection.[6]

    • Collect spilled material using a method that avoids generating dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place the waste into a sealed, labeled container for disposal.[2]

  • Decontamination: After handling, wipe down the work surface in the fume hood and any equipment used. Remove and dispose of gloves properly by turning them inside out as you remove them.[9] Wash hands thoroughly with soap and water.[1]

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][11][12] Do not dispose of this material down the drain or in regular trash.[12]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Verify Fume Hood Operation B Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat - Dust Mask A->B C Prepare Designated Workspace B->C D Weigh and Transfer Chemical (Inside Fume Hood) C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Workspace and Equipment E->F Procedure Complete Spill Spill Occurs E->Spill Potential Hazard G Segregate and Label Hazardous Waste F->G H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I Spill_Contained Contain Spill Spill->Spill_Contained Spill_Cleanup Clean with Spill Kit Spill_Contained->Spill_Cleanup Spill_Dispose Dispose of as Hazardous Waste Spill_Cleanup->Spill_Dispose Spill_Dispose->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.